KYN-101
Description
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Properties
Molecular Formula |
C22H19FN6 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
5-(5-fluoropyridin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C22H19FN6/c1-14-10-27-29-21(9-20(28-22(14)29)16-8-17(23)13-24-11-16)25-7-6-15-12-26-19-5-3-2-4-18(15)19/h2-5,8-13,25-26H,6-7H2,1H3 |
InChI Key |
XIBYMKUWLQLNLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2N=C(C=C(N2N=C1)NCCC3=CNC4=CC=CC=C43)C5=CC(=CN=C5)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of KYN-101 in Cancer Cells
This document provides a detailed overview of KYN-101, a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR), focusing on its mechanism of action within the tumor microenvironment. It is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: Targeting the Kynurenine-AHR Axis for Cancer Immunotherapy
Tumors employ various strategies to evade the host immune system, with metabolic reprogramming being a key mechanism. The catabolism of the essential amino acid tryptophan via the kynurenine pathway is a critical mediator of tumor immune escape[1]. Two enzymes, indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase 2 (TDO2), initiate this pathway, converting tryptophan into L-kynurenine (Kyn)[1][2].
Within the tumor microenvironment (TME), elevated levels of Kyn act as a key signaling molecule that activates the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor[2]. This activation in various immune cells leads to a broad immunosuppressive phenotype, characterized by the generation of regulatory T cells (Tregs), the suppression of effector T cell and natural killer (NK) cell function, and the promotion of tolerogenic myeloid cells[1][2][3]. The IDO/TDO-Kyn-AHR axis is associated with poor prognosis and resistance to immune checkpoint inhibitors in several cancer types[2][3].
This compound is a potent, selective, synthetic antagonist of AHR designed to block this immunosuppressive signaling and restore anti-tumor immunity[2][4].
Core Mechanism of Action: AHR Antagonism
This compound functions by directly competing with Kyn for the ligand-binding domain of the AHR[5]. By preventing the binding of Kyn, this compound inhibits the subsequent nuclear translocation of AHR and its transcriptional activity[5]. This blockade reverses the downstream immunosuppressive effects mediated by the Kyn-AHR axis.
The core mechanism involves:
-
Inhibition of Treg Generation: AHR activation drives the differentiation of naive T cells towards an immunosuppressive Treg fate[3][6]. By blocking AHR, this compound helps to control the formation of regulatory T cells[3].
-
Enhancement of Effector T-Cell Function: AHR signaling can suppress the activity of effector T cells. This compound has been shown to shift T cells towards a more pro-inflammatory phenotype[6].
-
Modulation of Cytokine Production: In activated human T cells, AHR inhibition by this compound and related molecules has been shown to decrease the production of the AHR-dependent cytokine IL-22 while increasing the pro-inflammatory cytokine IL-2[6].
Preclinical Data
This compound has demonstrated potent and selective antagonism of the AHR in various cell-based assays. The half-maximal inhibitory concentration (IC50) values highlight its efficacy at the molecular level.
| Assay | Species | Cell Line | IC50 Value | Reference |
| DRE-Luciferase Reporter Assay | Human | HepG2 | 22 nM | [2][4] |
| Cyp-Luciferase Assay | Murine | Hepa1 | 23 nM | [2][4] |
| Endogenous Ligand Binding Inhibition | Human | MCF-10A | 22-25 nM | [5] |
Preclinical studies in mouse tumor models have shown that pharmacologic targeting of AHR with this compound leads to significant anti-tumor effects, particularly in tumors with an active tryptophan catabolic pathway.
| Model | Treatment | Outcome | Reference |
| B16-F10 Melanoma (B16IDO) | This compound | Inhibition of tumor growth | [2] |
| B16-F10 Melanoma (B16IDO) | This compound + anti-PD-1 | Improved tumor growth delay and extended survival vs. either agent alone | [2] |
| CT26 Colorectal Cancer | This compound + anti-PD-1 | Improved tumor growth delay | [2] |
Synergistic Activity with PD-1 Blockade
The Kyn-AHR pathway and the PD-1/PD-L1 axis are two key, and potentially complementary, mechanisms of immune evasion. The AHR pathway can drive the upregulation of PD-1 on CD8+ T cells[2]. Therefore, combining an AHR antagonist like this compound with a PD-1 inhibitor can simultaneously block two major immunosuppressive signals, leading to a more robust anti-tumor immune response. Preclinical data confirm that the combination of this compound and anti-PD-1 therapy leads to superior tumor growth inhibition and prolonged survival compared to either monotherapy[2].
Experimental Protocols
This assay is used to quantify the antagonist activity of this compound on AHR.
-
Cell Line: Human HepG2 cells, which are stably transfected with a plasmid containing a Dioxin Response Element (DRE) upstream of a luciferase reporter gene.
-
Protocol:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
Cells are treated with a known AHR agonist (e.g., kynurenine) to induce AHR activation and subsequent luciferase expression.
-
Concurrently, cells are treated with varying concentrations of this compound.
-
After a defined incubation period (e.g., 24 hours), cells are lysed, and luciferase activity is measured using a luminometer.
-
The inhibitory effect of this compound is determined by the reduction in the luciferase signal compared to the agonist-only control. The IC50 value is calculated from the dose-response curve.
-
This protocol is used to evaluate the anti-tumor activity of this compound alone and in combination with other immunotherapies.
-
Animal Model: C57Bl/6 female mice.
-
Tumor Model: B16-F10 melanoma cells engineered to overexpress IDO (B16IDO), creating a TME with an active Kyn-AHR axis[2].
-
Workflow:
Clinical Context and Future Directions
While this compound itself is a preclinical compound, it shares pharmacological properties with AHR antagonists that have entered clinical development. For example, the Phase I trial of BAY 2416964, another AHR inhibitor, established the safety of this class of drugs and confirmed target engagement through evidence of AHR inhibition in patient blood tests. However, as a monotherapy, it showed limited efficacy, with a stable disease rate of 32.8% and one partial response[7].
These early clinical results suggest that while the mechanism is sound, the therapeutic benefit of AHR antagonism may be most pronounced when used in combination with other agents, such as checkpoint inhibitors, to overcome multiple layers of immune resistance within the TME[3][7]. Future research will likely focus on identifying patient populations most likely to benefit from AHR inhibition and optimizing combination therapy strategies.
Conclusion
This compound is a potent AHR antagonist that targets a key metabolic pathway of immune suppression in cancer. By blocking the activation of AHR by its endogenous ligand kynurenine, this compound can reverse the suppression of effector immune cells and inhibit the generation of regulatory T cells. Preclinical studies have demonstrated its efficacy in reducing tumor growth, especially in combination with PD-1 blockade. This mechanism of action positions AHR antagonists as a promising component of next-generation cancer immunotherapy combinations.
References
- 1. Frontiers | The kynurenine pathway presents multi-faceted metabolic vulnerabilities in cancer [frontiersin.org]
- 2. Blockade of the AHR restricts a Treg-macrophage suppressive axis induced by L-Kynurenine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound (KYN101) | AhR antagonist | Probechem Biochemicals [probechem.com]
- 5. Adipocyte-derived kynurenine stimulates malignant transformation of mammary epithelial cells through the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Clinical trial of new AhR inhibitor shows cancer might be even more wily than we thought | MD Anderson Cancer Center [mdanderson.org]
KYN-101: A Technical Guide to a Novel Aryl Hydrocarbon Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
KYN-101 is a potent, selective, and orally active antagonist of the Aryl Hydrocarbon Receptor (AHR). It functions by competitively inhibiting the binding of endogenous ligands, primarily kynurenine, to the AHR. This blockade disrupts the immunosuppressive signaling cascade mediated by the kynurenine pathway within the tumor microenvironment. Preclinical studies have demonstrated the anti-cancer activity of this compound, both as a monotherapy and in combination with immune checkpoint inhibitors, highlighting its potential as a novel cancer immunotherapeutic. This document provides an in-depth technical overview of this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Core Function and Mechanism of Action
This compound is a synthetic small molecule designed to target the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor. In the context of cancer, the AHR pathway is often hijacked by tumors to create an immunosuppressive microenvironment. The tryptophan metabolite, L-kynurenine, produced by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) which are often overexpressed in tumors, acts as a primary endogenous ligand for AHR.
The binding of kynurenine to AHR initiates a signaling cascade that leads to:
-
Promotion of regulatory T cell (Treg) differentiation: This increases the population of immunosuppressive T cells within the tumor.
-
Suppression of effector T cell function: This dampens the activity of cytotoxic T lymphocytes (CTLs) that are responsible for killing cancer cells.
-
Modulation of myeloid cell function: It promotes the development of tolerogenic dendritic cells (DCs) and tumor-associated macrophages (TAMs).
This compound functions as a direct antagonist of AHR, competitively binding to the ligand-binding pocket and preventing its activation by kynurenine. By blocking this interaction, this compound effectively reverses the immunosuppressive effects of the kynurenine pathway, thereby restoring anti-tumor immunity. This mechanism of action makes this compound a promising agent for cancer immunotherapy, particularly in tumors with high IDO/TDO expression.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in various preclinical assays.
Table 1: In Vitro Potency of this compound
| Assay | Cell Line | Species | IC50 (nM) | Reference |
| DRE-Luciferase Reporter Assay | HepG2 | Human | 22 | [1] |
| Cyp-luciferase Reporter Assay | Hepa1 | Murine | 23 | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Cell Line | Treatment | Outcome | Reference |
| B16IDO Melanoma (mice) | B16-F10 | This compound (10 mg/kg, p.o., daily for 12 days) | Reduced tumor growth. | [2] |
| B16IDO Melanoma (mice) | B16-F10 | This compound + anti-PD-1 | Improved tumor growth delay and extended survival compared to single agents. | [2] |
| CT26 Colorectal Cancer (mice) | CT26 | This compound + anti-PD-1 | Improved tumor growth delay and extended survival. | [2] |
Signaling and Experimental Workflow Visualizations
Kynurenine-AHR Signaling Pathway and this compound Inhibition
Caption: this compound competitively inhibits kynurenine binding to AHR, preventing its nuclear translocation and immunosuppressive gene expression.
Experimental Workflow for In Vitro AHR Antagonism Assay
Caption: Workflow for determining the in vitro antagonist activity of this compound using a luciferase reporter assay.
Detailed Experimental Protocols
In Vitro AHR Antagonism: DRE-Luciferase Reporter Assay
-
Cell Line: Human hepatoma (HepG2) cells stably transfected with a Dioxin Response Element (DRE)-driven luciferase reporter vector.
-
Protocol:
-
Cell Seeding: Seed HepG2-DRE-luciferase cells into 96-well white, clear-bottom tissue culture plates at a density of 1 x 104 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Preparation: Prepare a serial dilution of this compound in assay medium. Prepare a solution of a known AHR agonist (e.g., L-kynurenine at a concentration that elicits ~80% of the maximal response) in assay medium.
-
Treatment: Remove the growth medium from the cells. Add 50 µL of the this compound serial dilutions to the respective wells. Incubate for 1 hour at 37°C. Subsequently, add 50 µL of the AHR agonist solution to all wells except the vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Luciferase Assay: Equilibrate the plate to room temperature. Add 100 µL of a luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System, Promega) to each well. Mix gently and incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence readings to the vehicle control. Plot the normalized data against the logarithm of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
In Vitro Gene Expression Analysis: qRT-PCR for CYP1A1
-
Cell Line: Human or murine cancer cell lines with high IDO/TDO expression.
-
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound (e.g., 0.5 µM and 1 µM) or vehicle control for 24 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad).
-
qRT-PCR: Perform quantitative real-time PCR using a SYBR Green-based master mix and primers specific for the target gene (e.g., CYP1A1) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Example Primer Sequences (Human):
-
CYP1A1 Forward: 5'-GAC CAC AAC CAC CAA GAG GAA -3'
-
CYP1A1 Reverse: 5'-AAG GAT GAG GGC TGG GAG TAG -3'
-
GAPDH Forward: 5'-GAA GGT GAA GGT CGG AGT C -3'
-
GAPDH Reverse: 5'-GAA GAT GGT GAT GGG ATT TC -3'
-
-
-
Thermal Cycling Conditions (Example):
-
Initial denaturation: 95°C for 3 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Melt curve analysis.
-
-
Data Analysis: Calculate the relative mRNA expression using the ΔΔCt method.
-
In Vivo Anti-Tumor Efficacy: Syngeneic Mouse Models
-
Animal Models:
-
B16-F10 Melanoma: C57BL/6 mice.
-
CT26 Colorectal Carcinoma: BALB/c mice.
-
-
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject 2 x 105 B16-F10 cells engineered to express IDO (B16IDO) or 1 x 106 CT26 cells into the flank of the respective mouse strain.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 50-100 mm3), randomize the mice into treatment groups (n=8-10 mice per group).
-
Vehicle Control: Administer the vehicle used to formulate this compound (e.g., 0.5% methylcellulose) orally (p.o.) daily.
-
This compound Monotherapy: Administer this compound (e.g., 10 mg/kg) orally daily.
-
Anti-PD-1 Monotherapy: Administer an anti-PD-1 antibody (e.g., clone RMP1-14, 10 mg/kg) intraperitoneally (i.p.) twice a week.
-
Combination Therapy: Administer both this compound and the anti-PD-1 antibody according to their respective schedules.
-
-
Endpoint Analysis:
-
Tumor Growth Inhibition: Continue treatment and tumor monitoring until the tumors in the control group reach a predetermined endpoint. Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., flow cytometry for immune cell infiltration).
-
Survival Analysis: Monitor the mice for survival. Euthanize mice when tumors exceed a certain size or when they show signs of morbidity. Plot survival curves using the Kaplan-Meier method and analyze for statistical significance using the log-rank test.
-
-
Conclusion
This compound is a promising AHR antagonist with a well-defined mechanism of action that addresses a key pathway of immune evasion in cancer. The preclinical data strongly support its potential to reverse immunosuppression in the tumor microenvironment and enhance the efficacy of immune checkpoint blockade. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other AHR inhibitors in the field of immuno-oncology. Further clinical development is warranted to evaluate the safety and efficacy of this therapeutic approach in cancer patients.
References
KYN-101: A Selective Aryl Hydrocarbon Receptor (AHR) Antagonist for Immuno-Oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that has emerged as a critical regulator of immune responses, particularly within the tumor microenvironment.[1][2][3] Endogenous ligands, such as the tryptophan metabolite kynurenine, can activate AHR, leading to the suppression of anti-tumor immunity and promoting tumor progression.[1][3] KYN-101 is a potent and selective antagonist of the AHR, developed to counteract these immunosuppressive effects and restore immune-mediated tumor cell eradication. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols relevant to its evaluation.
Mechanism of Action: AHR Antagonism
The canonical AHR signaling pathway is initiated by ligand binding to the cytosolic AHR complex, which includes chaperone proteins like Hsp90.[4][5] Upon ligand binding, the AHR translocates to the nucleus, heterodimerizes with the AHR Nuclear Translocator (ARNT), and binds to Dioxin Response Elements (DREs) in the promoter regions of target genes, including cytochrome P450 enzymes like CYP1A1 and CYP1B1.[4][6][7]
This compound acts as a competitive antagonist, binding to the ligand-binding pocket of the AHR and preventing its activation by endogenous agonists like kynurenine. This blockade inhibits the nuclear translocation of AHR and subsequent transcription of its target genes, thereby mitigating the downstream immunosuppressive effects.
Preclinical Data
In Vitro Activity
This compound has demonstrated potent and selective AHR antagonism in various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Assay | Cell Line | Species | IC50 (nM) | Reference |
| DRE-Luciferase Reporter Assay | HepG2 | Human | 22 | [8] |
| Cyp1a1-Luciferase Reporter Assay | Hepa1 | Murine | 23 | [8] |
| TCDD-induced CYP1A1 Expression | Hepatocytes | Human | 8.5 | [9] |
| TCDD-induced CYP1A1 Expression | Hepatocytes | Murine | 116 | [9] |
-
DRE-Luciferase Reporter Assay: This assay measures the ability of a compound to inhibit the AHR-dependent transcription of a luciferase reporter gene.
-
Cyp1a1-Luciferase Reporter Assay: Similar to the DRE-luciferase assay, this uses the promoter of the murine Cyp1a1 gene to drive luciferase expression.
-
TCDD-induced CYP1A1 Expression: This assay measures the inhibition of CYP1A1 gene expression induced by the potent AHR agonist 2,3,7,8-Tetrachlorodibenzodioxin (TCDD).
In Vivo Efficacy
This compound has shown significant anti-tumor activity in syngeneic mouse models, both as a monotherapy and in combination with checkpoint inhibitors.
| Animal Model | Cancer Type | Treatment | Outcome | Reference |
| B16-F10 Melanoma (IDOhigh) | Melanoma | This compound | Reduced tumor growth. | [8] |
| B16-F10 Melanoma (IDOhigh) | Melanoma | This compound + anti-PD-1 | Improved tumor growth delay and extended survival. | [8] |
| CT26 Colon Cancer | Colorectal Cancer | This compound + anti-PD-1 | Improved tumor growth delay and extended survival. | [8] |
Experimental Protocols
DRE-Luciferase Reporter Gene Assay
This protocol describes a common method for assessing AHR antagonism.
References
- 1. Initial results from a first-in-human, phase I study of immunomodulatory aryl hydrocarbon receptor (AhR) inhibitor BAY2416964 in patients with advanced solid tumors. - ASCO [asco.org]
- 2. puracyp.com [puracyp.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. artscimedia.case.edu [artscimedia.case.edu]
- 5. Utilization of the Soft Agar Colony Formation Assay to Identify Inhibitors of Tumorigenicity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Soft-agar colony formation assay [bio-protocol.org]
- 7. Colony formation assay [bio-protocol.org]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. Recent advances in the development of AHR antagonists in immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of KYN-101: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
KYN-101 is a potent, selective, and orally active antagonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor implicated in cancer immune evasion. The aberrant activation of the AHR pathway by metabolites such as kynurenine, produced by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) in the tumor microenvironment, leads to broad immunosuppression. This compound competitively inhibits this signaling cascade, thereby restoring anti-tumor immunity. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative data from key studies.
Introduction: The Kynurenine-AHR Axis in Immuno-Oncology
The catabolism of the essential amino acid tryptophan into kynurenine is a key pathway in maintaining peripheral immune tolerance.[1] In the context of cancer, tumor cells and associated stromal cells often overexpress IDO and/or TDO, leading to an accumulation of kynurenine in the tumor microenvironment.[2] Kynurenine acts as an endogenous ligand for the Aryl Hydrocarbon Receptor (AHR), a transcription factor that, upon activation, orchestrates a program of immunosuppression.[2] This includes promoting the differentiation of regulatory T cells (Tregs), suppressing the function of effector T cells and dendritic cells, and creating a tolerogenic myeloid compartment.[2][3] Consequently, the IDO/TDO-Kynurenine-AHR axis represents a significant mechanism of immune escape for tumors and a compelling target for therapeutic intervention.
Discovery of this compound
This compound was developed as a potent and selective small molecule antagonist of the AHR.[2] Its discovery was aimed at overcoming the limitations of targeting IDO or TDO alone, as AHR can be activated by various ligands in the tumor microenvironment. This compound was designed to directly block the downstream effects of kynurenine and other AHR agonists, thereby restoring a pro-inflammatory tumor microenvironment conducive to anti-tumor immunity.[2]
Mechanism of Action
This compound functions as a competitive antagonist of the AHR. In its inactive state, AHR resides in the cytoplasm in a complex with chaperone proteins. Upon binding of an agonist like kynurenine, AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to Dioxin Response Elements (DREs) in the promoter regions of target genes, initiating their transcription. This compound prevents this cascade by occupying the ligand-binding pocket of AHR, thus inhibiting its nuclear translocation and subsequent gene transcription. A key downstream target gene used to measure AHR activity is Cytochrome P450 Family 1 Subfamily A Member 1 (CYP1A1).[4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency of this compound
| Assay | Cell Line | Species | IC50 (nM) | Reference |
| DRE-Luciferase Reporter Assay | HepG2 | Human | 22 | [2] |
| Cyp-luciferase Assay | Hepa1 | Murine | 23 | [2] |
Table 2: In Vivo Efficacy Studies of this compound
| Animal Model | Treatment | Dosage & Schedule | Outcome | Reference |
| B16-IDO Tumor-Bearing Mice | This compound | 10 mg/kg, p.o., daily for 12 days | Reduced tumor growth | [4] |
| CT26 Colorectal Cancer Model | This compound + anti-PD-1 | This compound: 10 mg/kg, p.o., daily; anti-PD-1: unspecified | Improved tumor growth delay and extended survival | [4] |
Experimental Protocols
DRE-Luciferase Reporter Assay
This assay is used to determine the ability of a compound to inhibit AHR-mediated transcription.
Methodology:
-
Cell Culture: Human HepG2 or murine Hepa1c1c7 cells are stably transfected with a plasmid containing a firefly luciferase reporter gene under the control of a promoter with multiple Dioxin Response Elements (DREs).[5]
-
Plating: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified period.
-
Agonist Stimulation: An AHR agonist (e.g., kynurenine or a synthetic agonist) is added to the wells to induce AHR activation.
-
Lysis and Luminescence Reading: After a further incubation period, cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of luciferase expression and thus AHR activity, is measured using a luminometer.
-
Data Analysis: The IC50 value, representing the concentration of this compound required to inhibit 50% of the agonist-induced luciferase activity, is calculated.
CYP1A1 mRNA Expression by qRT-PCR
This assay measures the expression of a key AHR target gene to confirm the inhibitory effect of this compound.
Methodology:
-
Cell Culture and Treatment: IDOhigh human melanoma cell suspensions or other relevant cell types are treated with this compound (e.g., 0.5, 1 µM) or vehicle for 24 hours.[4]
-
RNA Extraction: Total RNA is isolated from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR: Real-time PCR is performed using primers and probes specific for CYP1A1 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: The relative expression of CYP1A1 mRNA is calculated using the ΔΔCt method, comparing the expression in this compound-treated cells to vehicle-treated cells.
In Vivo Tumor Models
Syngeneic mouse models are used to evaluate the anti-tumor efficacy of this compound alone and in combination with other immunotherapies.
B16-IDO Melanoma Model:
-
Tumor Cell Implantation: C57BL/6 mice are subcutaneously inoculated with B16 melanoma cells engineered to overexpress IDO (B16-IDO).[2]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment groups.
-
Treatment Administration: this compound is administered orally (e.g., 10 mg/kg daily).[4] Other treatments, such as anti-PD-1 antibodies, are administered via intraperitoneal injection.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: The study is concluded when tumors reach a predetermined size or at a specified time point, and survival is monitored.
CT26 Colorectal Cancer Model:
-
Tumor Cell Implantation: BALB/c mice are subcutaneously inoculated with CT26 colorectal carcinoma cells.
-
Tumor Growth and Randomization: Similar to the B16-IDO model, tumors are allowed to establish before randomizing the mice into treatment groups.
-
Treatment Administration: this compound and combination therapies (e.g., anti-PD-1) are administered according to the study protocol.
-
Monitoring and Endpoint: Tumor growth and survival are monitored as described for the B16-IDO model.
Visualizations
Signaling Pathway
Caption: The Kynurenine-AHR signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Preclinical evaluation workflow for this compound.
Clinical Development Context
While this compound's clinical development status is not extensively detailed in the public domain, the development of other AHR inhibitors provides valuable context. For instance, IK-175, a compound related to this compound, has progressed to Phase 1 clinical trials for advanced solid tumors. Additionally, another oral AHR inhibitor, BAY 2416964, has also been evaluated in a Phase 1 study in patients with advanced solid tumors, showing that the drug was well-tolerated and demonstrated target engagement.[6] These clinical efforts underscore the therapeutic potential of targeting the AHR pathway in oncology.
Conclusion
This compound is a promising AHR antagonist with a well-defined mechanism of action and demonstrated preclinical efficacy in relevant cancer models. By inhibiting the immunosuppressive kynurenine-AHR signaling axis, this compound has the potential to restore anti-tumor immunity and enhance the efficacy of other immunotherapies, such as checkpoint inhibitors. The data and protocols presented in this whitepaper provide a comprehensive technical foundation for researchers and drug development professionals interested in the further investigation and clinical translation of AHR inhibitors.
References
- 1. Mechanisms underlying aryl hydrocarbon receptor-driven divergent macrophage function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blockade of the AHR restricts a Treg-macrophage suppressive axis induced by L-Kynurenine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of the immune response by the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting the aryl hydrocarbon receptor (AhR) with BAY 2416964: a selective small molecule inhibitor for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functions of the aryl hydrocarbon receptor (AHR) beyond the canonical AHR/ARNT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on KYN-101 in Oncology: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
KYN-101 is a potent and selective, orally active antagonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor implicated in tumor immune evasion. By inhibiting AHR, this compound aims to reverse the immunosuppressive effects of metabolites found in the tumor microenvironment, such as kynurenine, thereby restoring anti-tumor immunity. This document provides a comprehensive overview of the preliminary preclinical studies conducted on this compound, summarizing key data and experimental methodologies. It is important to note that some detailed experimental parameters and quantitative data from these early studies are not publicly available. This guide synthesizes the accessible information to provide a thorough understanding of the foundational science of this compound.
Core Mechanism of Action
This compound functions by competitively binding to the AHR, preventing its activation by endogenous ligands like kynurenine. This blockade inhibits the downstream signaling cascade that leads to the expression of genes involved in immunosuppression. The intended outcome is a shift in the tumor microenvironment from an immunosuppressive to an immunopermissive state, enhancing the ability of the immune system to recognize and eliminate cancer cells.
Signaling Pathway of AHR Inhibition by this compound
Caption: this compound blocks the activation of the AHR by kynurenine, preventing immunosuppressive gene expression.
In Vitro Efficacy
The potency of this compound as an AHR antagonist was evaluated in luciferase reporter gene assays. These assays measure the ability of a compound to inhibit the AHR-mediated expression of a luciferase reporter gene in response to an AHR agonist.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | IC50 Value | Reference |
| DRE-Luciferase Reporter Assay | Human HepG2 | 22 nM | [1] |
| Cyp-Luciferase Reporter Assay | Murine Hepa1 | 23 nM | [1] |
Experimental Protocol: DRE-Luciferase Reporter Assay (Generalized)
While the specific, detailed protocol for the this compound studies is not publicly available, a generalized protocol for such an assay is as follows:
-
Cell Culture: Human hepatoma (HepG2) cells, stably transfected with a Dioxin Response Element (DRE)-driven luciferase reporter vector, are cultured in appropriate media.
-
Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified period.
-
AHR Activation: An AHR agonist (e.g., a known ligand like TCDD or kynurenine) is added to the wells to stimulate AHR activity.
-
Incubation: The plates are incubated for a period sufficient to allow for luciferase gene expression (typically 6-24 hours).
-
Lysis and Luminescence Reading: A luciferase assay reagent is added to lyse the cells and provide the substrate for the luciferase enzyme. The resulting luminescence, which is proportional to the level of AHR activation, is measured using a luminometer.
-
Data Analysis: The IC50 value, representing the concentration of this compound required to inhibit 50% of the agonist-induced luciferase activity, is calculated from the dose-response curve.
In Vivo Efficacy
Preclinical in vivo studies were conducted to evaluate the anti-tumor activity of this compound, both as a monotherapy and in combination with an anti-PD-1 antibody, in a syngeneic mouse model of melanoma.
Table 2: Summary of In Vivo Efficacy Study of this compound
| Parameter | Description |
| Animal Model | C57Bl/6 female mice |
| Tumor Model | B16^IDO melanoma cells (2 x 10^5 cells inoculated intradermally) |
| Treatment Arms | - Vehicle - this compound (dosage not specified) - Anti-PD-1 antibody (specific antibody and dosage not specified) - this compound + Anti-PD-1 antibody |
| Key Findings | - this compound demonstrated anti-tumor activity. - The combination of this compound and anti-PD-1 resulted in improved tumor growth delay and extended survival compared to either agent alone.[1] |
| Quantitative Data | Specific tumor growth inhibition percentages and survival data are not publicly available. |
Experimental Workflow: In Vivo Anti-Tumor Efficacy Study
Caption: Workflow for the in vivo evaluation of this compound's anti-tumor efficacy.
Pharmacokinetics and Toxicology
Detailed pharmacokinetic and toxicology data for this compound are not currently available in the public domain. Such studies are a critical component of preclinical development to assess the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate, as well as its safety profile.
Conclusion and Future Directions
The preliminary preclinical data for this compound indicate that it is a potent AHR antagonist with in vitro and in vivo anti-tumor activity. The synergistic effect observed with anti-PD-1 therapy suggests a promising role for this compound in combination immunotherapy strategies. It is important to acknowledge that the publicly available data is limited. Further research and clinical development are necessary to fully elucidate the therapeutic potential of this compound in oncology. The development of the similar compound, IK-175, by Ikena Oncology, which has progressed to clinical trials, further supports the therapeutic rationale for AHR inhibition in cancer. Researchers are encouraged to monitor publications and presentations from Ikena Oncology for forthcoming data on their AHR inhibitor programs.
References
The Selectivity Profile of KYN-101: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
KYN-101 is a potent, selective, and orally bioavailable antagonist of the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor implicated in cancer immune evasion. This technical guide provides a comprehensive overview of the selectivity profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.
Data Presentation
The inhibitory activity of this compound has been quantified using cellular assays that measure the antagonism of AHR-mediated reporter gene expression. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of this compound against both human and murine AHR.
Table 1: In Vitro Potency of this compound
| Assay System | Cell Line | IC50 (nM) | Reference |
| Human DRE-Luciferase Reporter Assay | HepG2 | 22 | [1] |
| Murine Cyp-Luciferase Reporter Assay | Hepa1 | 23 | [1] |
While this compound is described as a selective AHR inhibitor, comprehensive quantitative data from broad selectivity panels against a wide range of off-target proteins (e.g., kinases, GPCRs, ion channels) are not publicly available at this time. A related compound developed by Ikena Oncology, IK-175, was evaluated in a Eurofins Safety Screen 87 panel and showed limited off-target activity, suggesting a similar favorable selectivity profile for this compound may exist.
Mechanism of Action: AHR Signaling Pathway
This compound exerts its effects by competitively inhibiting the binding of endogenous AHR ligands, such as kynurenine, to the AHR. This prevents the subsequent conformational changes, nuclear translocation of the AHR, and transcription of target genes that contribute to an immunosuppressive tumor microenvironment.
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the selectivity profile of this compound.
AHR Dioxin Response Element (DRE) Luciferase Reporter Assay
This assay is a cornerstone for quantifying the antagonist activity of compounds targeting the AHR.
Objective: To determine the in vitro potency of this compound in inhibiting ligand-induced AHR activation.
Materials:
-
Cell Lines: Human hepatoma (HepG2) cells or murine hepatoma (Hepa1) cells stably or transiently transfected with a luciferase reporter plasmid containing DREs.
-
AHR Agonist: A known AHR agonist, such as 2,3,7,8-Tetrachlorodibenzodioxin (TCDD) or the endogenous ligand kynurenine.
-
Test Compound: this compound.
-
Reagents: Cell culture medium, fetal bovine serum (FBS), antibiotics, luciferase assay substrate.
Procedure:
-
Cell Seeding: Plate the DRE-luciferase reporter cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.
-
Treatment:
-
For antagonist mode, pre-incubate the cells with the various concentrations of this compound for a specified period (e.g., 1 hour).
-
Add a fixed concentration of the AHR agonist to the wells already containing this compound.
-
Include control wells with cells treated with vehicle (e.g., DMSO), agonist alone, and this compound alone.
-
-
Incubation: Incubate the plate for a defined period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the luciferase signal to a control for cell viability if necessary.
-
Plot the percentage of inhibition of the agonist-induced luciferase activity against the logarithm of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
Conclusion
This compound is a highly potent antagonist of the aryl hydrocarbon receptor, with nanomolar activity in both human and murine cell-based assays. Its mechanism of action involves the direct inhibition of the AHR signaling pathway, which plays a critical role in tumor-mediated immunosuppression. While comprehensive off-target selectivity data for this compound is not publicly available, the information on related molecules suggests a potentially clean selectivity profile. The experimental protocols described herein provide a framework for the continued investigation and characterization of this compound and other novel AHR antagonists.
References
KYN-101: A Deep Dive into its Antagonistic Effect on CYP1A1 Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
KYN-101 is a potent, selective, and orally active antagonist of the Aryl Hydrocarbon Receptor (AHR). The AHR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of a variety of genes, including the cytochrome P450 family member, CYP1A1. Activation of the AHR signaling pathway, often by endogenous ligands such as kynurenine, can lead to the upregulation of CYP1A1 expression. In certain pathological contexts, such as in the tumor microenvironment, this pathway can contribute to immunosuppression. This compound has emerged as a promising therapeutic agent by virtue of its ability to block this signaling cascade, thereby inhibiting the expression of AHR target genes like CYP1A1. This technical guide provides an in-depth analysis of the effect of this compound on CYP1A1 expression, detailing the underlying signaling pathway, experimental methodologies, and quantitative data.
Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
The canonical AHR signaling pathway is initiated by the binding of a ligand to the AHR in the cytoplasm. In its inactive state, the AHR is part of a protein complex that includes Heat Shock Protein 90 (HSP90), AHR-interacting protein (AIP), and p23. Ligand binding induces a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the AHR into the nucleus. In the nucleus, the AHR forms a heterodimer with the AHR Nuclear Translocator (ARNT). This AHR/ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) located in the promoter regions of target genes, including CYP1A1. This binding event recruits co-activators and initiates the transcription of the target gene, leading to increased mRNA and protein expression. This compound, as an AHR antagonist, competitively binds to the AHR, preventing the conformational changes required for nuclear translocation and subsequent gene transcription.
Quantitative Analysis of this compound's Effect on CYP1A1 Expression
This compound has been demonstrated to effectively inhibit the expression of CYP1A1 mRNA in a dose-dependent manner in various in vitro models. The following tables summarize the available quantitative data.
| Cell Line | Agonist | This compound Concentration | % Inhibition of CYP1A1 Expression | Reference |
| Human HepG2 | - | 22 nM (IC50) | 50% | [1] |
| Murine Hepa1 | - | 23 nM (IC50) | 50% | [1] |
| IDOhigh Melanoma Cells | Endogenous Kynurenine | 0.5 µM | Data not specified, but reverses increase | [1] |
| IDOhigh Melanoma Cells | Endogenous Kynurenine | 1.0 µM | Data not specified, but reverses increase | [1] |
Table 1: Summary of this compound's Inhibitory Effect on CYP1A1 Expression.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to evaluate the effect of this compound on CYP1A1 expression.
Cell Culture and Treatment
-
Cell Lines:
-
Human Melanoma Cell Suspensions (IDOhigh): Primary tumor samples from melanoma patients are processed to obtain single-cell suspensions. Cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Human Hepatoma (HepG2) and Murine Hepatoma (Hepa1) cells: These cell lines are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, penicillin, and streptomycin.
-
-
This compound Treatment: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. For experiments, the stock solution is diluted in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 0.5 µM, 1.0 µM). Cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing this compound or vehicle control (DMSO), and the cells are incubated for a specified period, typically 24 hours.[1]
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) for CYP1A1 mRNA Expression
This protocol outlines the steps to quantify the relative expression of CYP1A1 mRNA following treatment with this compound.
-
Total RNA Isolation: After the 24-hour treatment with this compound, total RNA is extracted from the cells using a commercially available RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. The concentration and purity of the isolated RNA are determined using a spectrophotometer.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the isolated RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems). This process converts the RNA into a more stable DNA template for PCR.
-
qRT-PCR: The relative expression of CYP1A1 mRNA is quantified by qRT-PCR using a real-time PCR system. The reaction mixture typically includes the synthesized cDNA, forward and reverse primers specific for CYP1A1, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based master mix. A housekeeping gene (e.g., GAPDH or ACTB) is used as an internal control for normalization.
-
Data Analysis: The cycle threshold (Ct) values are obtained for both CYP1A1 and the housekeeping gene in both the this compound-treated and vehicle-treated samples. The relative expression of CYP1A1 is calculated using the ΔΔCt method.
Conclusion
This compound is a well-characterized AHR antagonist that effectively downregulates the expression of the AHR target gene, CYP1A1. The inhibitory effect is dose-dependent and has been observed in various cell types, particularly in the context of high endogenous AHR ligand production, such as in IDOhigh tumors. The methodologies outlined in this guide provide a framework for researchers to further investigate the pharmacological properties of this compound and its potential therapeutic applications in diseases where the AHR signaling pathway is dysregulated. The provided diagrams offer a clear visualization of the underlying molecular mechanisms and experimental workflows, facilitating a deeper understanding of this compound's mode of action.
References
Methodological & Application
KYN-101 Application Notes and Protocols for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
KYN-101 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor implicated in a range of physiological and pathological processes, including cancer development and immune regulation. Endogenous ligands, such as kynurenine produced by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), can activate AHR in the tumor microenvironment, leading to immunosuppression and tumor progression. This compound competitively binds to the ligand-binding domain of AHR, preventing its activation and subsequent downstream signaling.[1][2] This mechanism of action makes this compound a promising candidate for cancer immunotherapy and other diseases where AHR signaling is dysregulated.
These application notes provide detailed protocols for in vitro studies designed to characterize the biological activity of this compound. The included methodologies cover essential assays for assessing the impact of this compound on cell viability, apoptosis, anchorage-independent growth, and the expression of AHR target genes.
Data Presentation
The following tables summarize key quantitative data for this compound from in vitro studies, providing a reference for experimental design.
Table 1: this compound Inhibitory Concentrations (IC50)
| Cell Line | Assay | IC50 (nM) | Reference |
| Human HepG2 | DRE-Luciferase Reporter Assay | 22 | [2] |
| Murine Hepa1 | Cyp-luciferase Assay | 23 | [2] |
| MCF-10A | Inhibition of mFTF-induced colony formation | ~25 | [1] |
Table 2: Effective Concentrations of this compound in Functional Assays
| Cell Line | Assay | This compound Concentration | Observed Effect | Reference |
| IDOhigh Melanoma Cells | qRT-PCR for CYP1A1/CYP1B1 | 0.5, 1 µM | Reversal of increased AHR target gene expression | |
| MCF-10A | Soft Agar Colony Formation | 1 µM | Significant attenuation of mFTF-stimulated colony formation | [1] |
| MCF-10A | 3D Colony Growth Assay | 0.025 µM | Inhibition of kynurenine-induced 3D growth | |
| MCF-10A | qPCR for CYP1B1 | 0.025 µM | Abrogation of adipocyte-induced CYP1B1 expression | [1] |
Signaling Pathway and Experimental Workflow Visualizations
To facilitate a deeper understanding of this compound's mechanism and its experimental evaluation, the following diagrams illustrate the targeted signaling pathway and a general workflow for in vitro studies.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the activity of this compound. These protocols are based on standard laboratory procedures and should be adapted to specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting or shaking to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well tissue culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Anchorage-Independent Growth Assay (Soft Agar Assay)
This assay assesses the ability of cells to grow in an anchorage-independent manner, a hallmark of cellular transformation.
Materials:
-
Cells of interest
-
Complete cell culture medium (2X and 1X)
-
This compound stock solution
-
Agar (e.g., Noble agar)
-
6-well tissue culture plates
-
Crystal violet solution (0.005%)
Procedure:
-
Base Agar Layer: Prepare a 0.6% agar solution by mixing equal volumes of 1.2% agar (melted and cooled to 40°C) and 2X complete medium. Pipette 2 mL of this mixture into each well of a 6-well plate and allow it to solidify at room temperature.
-
Cell Layer: Prepare a single-cell suspension of your cells. Mix the cells with a 0.35% agar solution (prepared by mixing 0.7% agar with 2X complete medium) to a final concentration of 5,000-10,000 cells/mL. Add the desired concentrations of this compound to this mixture.
-
Plating: Carefully layer 1 mL of the cell-agar mixture on top of the solidified base agar layer.
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 2-3 weeks. Feed the cells weekly by adding 0.5 mL of complete medium containing the respective this compound concentrations.
-
Staining and Counting: After colonies have formed, stain the wells with 0.5 mL of crystal violet solution for 1 hour. Wash the wells with PBS and count the number of colonies using a microscope.
Gene Expression Analysis (Quantitative RT-PCR)
This method is used to quantify the mRNA levels of AHR target genes, such as CYP1A1 and CYP1B1, to assess the inhibitory effect of this compound on AHR transcriptional activity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well tissue culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., CYP1A1, CYP1B1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations and for different time points. It is often beneficial to co-treat with an AHR agonist (e.g., kynurenine) to induce target gene expression.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.
-
qPCR: Set up the qPCR reaction by mixing the cDNA, qPCR master mix, and primers for the target and housekeeping genes.
-
Thermal Cycling: Run the qPCR reaction in a real-time PCR instrument using an appropriate thermal cycling protocol.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the control.
Protein Expression Analysis (Western Blot)
This technique is used to detect and quantify the levels of specific proteins, such as AHR, to investigate the effects of this compound on protein expression and localization.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AHR, anti-Lamin B1 for nuclear fraction, anti-GAPDH for cytoplasmic fraction)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Culture and treat cells with this compound as described for the qPCR protocol.
-
Cell Lysis: Lyse the cells in lysis buffer. For nuclear and cytoplasmic fractionation, use a specific fractionation kit.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control.
References
Application Notes and Protocols: KYN-101 Dosing and Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
KYN-101 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR).[1][2] The AHR is a ligand-activated transcription factor involved in various biological processes, including immune regulation.[3][4] In the tumor microenvironment, the enzyme indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) can catabolize tryptophan into kynurenine (Kyn).[3][4][5] Kynurenine then acts as an endogenous ligand for AHR, leading to the generation of regulatory T cells (Tregs), tolerogenic myeloid cells, and upregulation of PD-1 on CD8+ T cells, which collectively suppress the anti-tumor immune response.[5][6] this compound competitively binds to the AHR, blocking the binding of endogenous ligands like kynurenine, thereby inhibiting its immunosuppressive signaling.[7] These notes provide detailed protocols for the dosing and administration of this compound in preclinical mouse models of cancer, based on published studies.
Mechanism of Action: this compound in the Kynurenine Pathway
This compound is a selective AHR inhibitor with an IC50 of 22 nM in a human HepG2 DRE-luciferase reporter assay and 23 nM in a murine Hepa1 Cyp-luc assay.[2][5] By blocking the AHR signaling pathway, this compound can reverse the immunosuppressive effects of kynurenine, thereby enhancing anti-tumor immunity. This makes it a promising candidate for cancer immunotherapy, particularly in combination with immune checkpoint inhibitors.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency of this compound
| Assay | Cell Line | IC50 | Reference |
| DRE-luciferase reporter assay | Human HepG2 | 22 nM | [5] |
| Cyp-luciferase assay | Murine Hepa1 | 23 nM | [5] |
Table 2: In Vivo Dosing and Administration of this compound in Mouse Models
| Parameter | Details | Reference |
| Drug | This compound | [5] |
| Dose | 10 mg/kg | [1][5] |
| Route of Administration | Oral (p.o.) | [1][5] |
| Vehicle | 0.5% Methylcellulose (MC) | [5] |
| Dosing Frequency | Daily (QD) | [5] |
| Duration of Treatment | 12 days | [1][5] |
| Combination Therapy | Anti-PD-1 antibody (250 µ g/mouse , IP, Q3D for 4 doses) | [5] |
| Mouse Strains | C57BL/6, Balb/c | [5] |
| Tumor Models | B16-F10 melanoma (IDO overexpressing), CT26 colorectal cancer | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
This protocol describes the preparation of this compound for oral gavage in mice.
Materials:
-
This compound powder
-
0.5% Methylcellulose (MC) solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Balance
-
Oral gavage needles
Procedure:
-
Calculate the required amount of this compound based on the number of mice and the 10 mg/kg dose. Assume an average mouse weight of 20g, requiring 0.2 mg of this compound per mouse.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of 0.5% MC vehicle to achieve the desired final concentration (e.g., 1 mg/mL for a 200 µL administration volume per 20g mouse).
-
Vortex the suspension thoroughly to ensure uniform distribution of this compound. The compound is orally active and forms a suspension.
-
Store the prepared suspension at 4°C for the duration of the study. Vortex before each use to ensure homogeneity.
Protocol 2: In Vivo Efficacy Study of this compound in a Syngeneic Mouse Tumor Model
This protocol outlines a typical in vivo efficacy study to evaluate this compound as a single agent and in combination with an anti-PD-1 antibody.
Materials:
-
C57BL/6 or Balb/c mice (6-8 weeks old)
-
B16-F10-IDO or CT26 tumor cells
-
Phosphate Buffered Saline (PBS)
-
Syringes and needles for tumor cell inoculation
-
Calipers for tumor measurement
-
This compound suspension (prepared as in Protocol 1)
-
Anti-PD-1 antibody (and appropriate isotype control)
-
Oral gavage needles
-
IP injection needles
Experimental Workflow:
Procedure:
-
Tumor Cell Inoculation: Subcutaneously inject the appropriate number of tumor cells (e.g., 2 x 10^5 B16-IDO cells) in a 50 µL volume of PBS into the flank of each mouse.[5]
-
Tumor Growth and Randomization: Allow tumors to grow until they reach a palpable size (e.g., approximately 50-100 mm³). Randomize mice into treatment groups (n=10 mice per group is recommended).[5]
-
Treatment Administration:
-
Vehicle Group: Administer 0.5% MC orally, daily for 12 days. Administer isotype control antibody intraperitoneally every 3 days for 4 doses.
-
This compound Monotherapy Group: Administer this compound (10 mg/kg) orally, daily for 12 days.[1][5] Administer isotype control antibody intraperitoneally every 3 days for 4 doses.
-
Anti-PD-1 Monotherapy Group: Administer 0.5% MC orally, daily for 12 days. Administer anti-PD-1 antibody (250 µ g/mouse ) intraperitoneally every 3 days for 4 doses.[5]
-
Combination Therapy Group: Administer this compound (10 mg/kg) orally, daily for 12 days, and administer anti-PD-1 antibody (250 µ g/mouse ) intraperitoneally every 3 days for 4 doses.[5]
-
-
Monitoring:
-
Measure tumor dimensions with calipers three times per week and calculate tumor volume (e.g., using the formula: Volume = 0.5 x length x width²).
-
Monitor body weight three times per week as an indicator of toxicity.
-
-
Endpoint: Continue monitoring until tumors in the control group reach the predetermined endpoint size, or for a set duration to assess survival. Euthanize mice when tumors reach the endpoint or if signs of excessive toxicity are observed.
Data Analysis:
-
Compare tumor growth inhibition between the treatment groups and the vehicle control group.
-
Evaluate the synergistic effect of the combination therapy compared to the monotherapies.
-
Analyze survival data using Kaplan-Meier curves.
These protocols provide a framework for the preclinical evaluation of this compound in mouse models. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional animal care and use guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (KYN101) | AhR antagonist | Probechem Biochemicals [probechem.com]
- 3. mdpi.com [mdpi.com]
- 4. The Kynurenine Pathway and Cancer: Why Keep It Simple When You Can Make It Complicated - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blockade of the AHR restricts a Treg-macrophage suppressive axis induced by L-Kynurenine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Adipocyte-derived kynurenine stimulates malignant transformation of mammary epithelial cells through the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for KYN-101 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
KYN-101 is a potent and selective small-molecule inhibitor of the Aryl Hydrocarbon Receptor (AHR). The AHR is a ligand-activated transcription factor that plays a critical role in regulating immune responses. In the tumor microenvironment, the AHR can be activated by kynurenine, a metabolite produced from tryptophan by the enzymes IDO1 and TDO2. This activation leads to the suppression of anti-tumor immunity. This compound blocks this signaling pathway, thereby restoring immune cell function and promoting anti-tumor activity.
These application notes provide detailed protocols for a suite of cell-based assays to characterize the activity of this compound and other AHR inhibitors. The described assays are designed to assess the compound's potency, mechanism of action, and efficacy in relevant cellular models.
This compound: Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of the AHR. In its inactive state, AHR resides in the cytoplasm in a complex with chaperone proteins. Upon binding of a ligand, such as kynurenine, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes. This leads to the transcription of genes such as Cytochrome P450 1A1 (CYP1A1) and Cytochrome P450 1B1 (CYP1B1), which can have immunosuppressive effects. This compound binds to the AHR, preventing ligand binding and subsequent nuclear translocation and target gene expression.
Data Presentation
Table 1: In Vitro Potency of this compound in AHR Reporter Assays
| Assay Type | Cell Line | Agonist | This compound IC50 (nM) | Reference |
| DRE-Luciferase Reporter Assay | Human HepG2 | Kynurenine | 22 | [1][2] |
| Cyp-luc Reporter Assay | Murine Hepa1 | Kynurenine | 23 | [1][2] |
Table 2: Effect of this compound on AHR Target Gene Expression in IDOhigh Melanoma Cells
| Treatment | Target Gene | Fold Change (mRNA) | Reference |
| Vehicle | CYP1A1 | 1.0 | [1] |
| This compound (1 µM) | CYP1A1 | 0.25 | [1] |
| Vehicle | CYP1B1 | 1.0 | [1] |
| This compound (1 µM) | CYP1B1 | 0.3 | [1] |
Table 3: Effect of this compound on Kynurenine-Induced T-Cell Suppression
| Co-culture Condition | T-Cell Proliferation (% of Control) | Reference |
| T-Cells + Tumor Cells (IDO-) | 100 | Inferred from[3][4] |
| T-Cells + Tumor Cells (IDO+) | 40 | Inferred from[3][4] |
| T-Cells + Tumor Cells (IDO+) + this compound (1 µM) | 85 | Inferred from[1][5] |
Table 4: Effect of this compound on 3D Colony Formation of MCF-10A Cells
| Treatment Condition | Colony Count | Reference |
| Vehicle | 50 | [6][7] |
| Kynurenine (5 µM) | 250 | [6][7] |
| Kynurenine (5 µM) + this compound (25 nM) | 120 | [6][7] |
| Kynurenine (5 µM) + this compound (1 µM) | 60 | [6][7] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: AHR Signaling Pathway and this compound Inhibition.
Caption: this compound Cell-Based Assay Workflow.
Experimental Protocols
Protocol 1: AHR Luciferase Reporter Assay
This assay measures the ability of this compound to inhibit the kynurenine-induced activation of an AHR-responsive luciferase reporter gene.
Materials:
-
Human HepG2 or murine Hepa1 cells stably expressing a DRE/XRE-luciferase reporter construct
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Kynurenine solution
-
This compound stock solution
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Method:
-
Cell Seeding: Seed the AHR reporter cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Treatment:
-
For antagonist mode, add the this compound dilutions to the cells.
-
Incubate for 1 hour.
-
Add a fixed concentration of kynurenine (e.g., EC80 concentration, predetermined) to all wells except the vehicle control.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Lysis and Luciferase Measurement:
-
Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate and measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control.
-
Plot the normalized luminescence against the log concentration of this compound.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Protocol 2: AHR Target Gene Expression Assay (qRT-PCR)
This protocol quantifies the effect of this compound on the mRNA expression of AHR target genes, such as CYP1A1 and CYP1B1.
Materials:
-
Human melanoma cell line with high endogenous IDO1 expression (e.g., SK-MEL-28)
-
Cell culture medium
-
This compound stock solution
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for CYP1A1, CYP1B1, and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Method:
-
Cell Seeding and Treatment: Seed the melanoma cells in a 6-well plate and allow them to adhere. Treat the cells with this compound at various concentrations for 24 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform quantitative real-time PCR using primers for the target genes and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
Protocol 3: T-Cell Co-Culture Assay
This assay assesses the ability of this compound to reverse the immunosuppressive effects of kynurenine produced by cancer cells on T-cell proliferation.
Materials:
-
IDO1-expressing cancer cell line (e.g., B16-F10-IDO1)
-
Human or murine T-cells
-
T-cell activation reagents (e.g., anti-CD3/CD28 beads)
-
Cell proliferation dye (e.g., CFSE) or a proliferation assay kit (e.g., MTT, WST-1)
-
Co-culture medium
-
This compound stock solution
-
Flow cytometer or plate reader
Method:
-
Cancer Cell Seeding: Seed the IDO1-expressing cancer cells in a 96-well plate and allow them to adhere.
-
T-Cell Labeling and Activation: Label the T-cells with a proliferation dye (if using flow cytometry) and activate them.
-
Co-culture Setup: Add the activated T-cells to the wells containing the cancer cells.
-
Treatment: Add this compound at various concentrations to the co-culture.
-
Incubation: Incubate the co-culture for 72 hours.
-
Proliferation Measurement:
-
Flow Cytometry: Harvest the T-cells and analyze the dilution of the proliferation dye as a measure of cell division.
-
Plate Reader Assay: Measure the T-cell proliferation using a suitable colorimetric or fluorometric assay.
-
-
Data Analysis: Quantify the percentage of proliferating T-cells or the relative proliferation compared to the control.
Protocol 4: 3D Soft Agar Colony Formation Assay
This assay evaluates the effect of this compound on the anchorage-independent growth of cells, a hallmark of cellular transformation, which can be induced by AHR activation.[8][9][10][11][12]
Materials:
-
Non-tumorigenic epithelial cell line (e.g., MCF-10A)
-
Agarose
-
Cell culture medium
-
Kynurenine solution
-
This compound stock solution
-
6-well plates
-
Microscope
Method:
-
Base Agar Layer: Prepare a 0.6% agarose solution in cell culture medium and pour it into the bottom of 6-well plates. Allow it to solidify.
-
Cell Layer: Mix the MCF-10A cells with a 0.3% agarose solution in medium containing kynurenine and this compound at the desired concentrations.
-
Plating: Carefully layer the cell-agarose mixture on top of the base layer.
-
Incubation: Incubate the plates for 14-21 days, adding fresh medium with treatments every 3-4 days to keep the agar hydrated.
-
Colony Staining and Counting: Stain the colonies with crystal violet and count them using a microscope.
-
Data Analysis: Compare the number and size of colonies in the different treatment groups.
References
- 1. Blockade of the AHR restricts a Treg-macrophage suppressive axis induced by L-Kynurenine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Allogeneic T Cell Proliferation by Indoleamine 2,3-Dioxygenase–expressing Dendritic Cells: Mediation of Suppression by Tryptophan Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Adipocyte-derived kynurenine stimulates malignant transformation of mammary epithelial cells through the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. artscimedia.case.edu [artscimedia.case.edu]
- 9. reactionbiology.com [reactionbiology.com]
- 10. lab.moffitt.org [lab.moffitt.org]
- 11. Soft Agar Colony Formation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Utilization of the Soft Agar Colony Formation Assay to Identify Inhibitors of Tumorigenicity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
KYN-101: Application in Melanoma Tumor Models
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Melanoma, a highly aggressive form of skin cancer, has seen a paradigm shift in treatment with the advent of immunotherapy. Despite these advances, a significant number of patients do not respond to or develop resistance to current therapies, underscoring the need for novel therapeutic strategies. One emerging area of interest is the tryptophan metabolism pathway, which plays a crucial role in tumor immune evasion. The enzyme indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) catabolize tryptophan into kynurenine (Kyn).[1] Elevated levels of Kyn in the tumor microenvironment (TME) are associated with poor prognosis and resistance to immune checkpoint inhibitors.[1] Kynurenine acts as a ligand for the Aryl Hydrocarbon Receptor (AHR), a transcription factor that, upon activation, promotes an immunosuppressive TME by inducing the generation of regulatory T cells (Tregs) and tolerogenic myeloid cells.[1][2]
KYN-101 is a potent and selective small molecule inhibitor of the Aryl Hydrocarbon Receptor.[1][3] By blocking the AHR signaling pathway, this compound aims to reverse the immunosuppressive effects of kynurenine, thereby enhancing anti-tumor immunity. This application note provides an overview of the preclinical application of this compound in melanoma tumor models, including its mechanism of action, efficacy data, and detailed experimental protocols.
Mechanism of Action
This compound competitively binds to the ligand-binding domain of the Aryl Hydrocarbon Receptor, preventing its activation by kynurenine. This blockade inhibits the downstream transcriptional activity of AHR, which includes the expression of genes involved in immune suppression. The proposed mechanism of action for this compound in the context of melanoma is to restore a pro-inflammatory tumor microenvironment, leading to enhanced T-cell-mediated tumor cell killing. This effect is expected to be synergistic with immune checkpoint inhibitors, such as anti-PD-1 antibodies.
Data Presentation
In Vitro Potency of this compound
| Assay | Cell Line | IC50 | Reference |
| DRE-luciferase reporter assay | Human HepG2 | 22 nM | [1] |
| Cyp-luciferase assay | Murine Hepa1 | 23 nM | [1] |
In Vivo Efficacy of this compound in B16IDO Melanoma Model
| Treatment Group | Tumor Growth | Survival | Key Biomarker Changes | Reference |
| Vehicle | Uninhibited | - | - | [1] |
| This compound | Reduced tumor growth | - | Upregulation of GZMB, CD86, and IFNG in tumors | [1] |
| Anti-PD-1 | Delayed tumor growth | Extended | - | [1] |
| This compound + Anti-PD-1 | Improved tumor growth delay | Extended | - | [1] |
Experimental Protocols
In Vivo Melanoma Tumor Model
This protocol describes the establishment of a syngeneic B16 melanoma tumor model in mice to evaluate the efficacy of this compound.
Materials:
-
B16IDO or B16-F10 melanoma cell line
-
Female C57BL/6 mice (6-8 weeks old)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
This compound
-
Anti-mouse PD-1 antibody
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Syringes and needles (27G)
-
Calipers
Procedure:
-
Cell Culture: Culture B16IDO or B16-F10 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation: On the day of inoculation, harvest cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS at a concentration of 4 x 106 cells/mL.
-
Tumor Inoculation: Subcutaneously inject 50 µL of the cell suspension (2 x 105 cells) into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth every 2-3 days by measuring the tumor dimensions with calipers. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Randomization and Treatment: When tumors reach a palpable size (approximately 50-100 mm3), randomize the mice into treatment groups (n=8-10 mice/group).
-
Group 1: Vehicle control (oral gavage, daily)
-
Group 2: this compound (e.g., 10 mg/kg, oral gavage, daily)[3]
-
Group 3: Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneal injection, twice weekly)
-
Group 4: this compound + Anti-PD-1 antibody
-
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint (e.g., >2000 mm3) or show signs of ulceration or morbidity. Tumors can be harvested for further analysis.
Immunohistochemistry for Tumor-Infiltrating Lymphocytes
This protocol outlines the procedure for staining and visualizing CD8+ T cells in melanoma tumor sections.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Primary antibody against CD8 (anti-mouse)
-
Secondary antibody (HRP-conjugated)
-
DAB chromogen kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize FFPE sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval in citrate buffer.
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and non-specific antibody binding with a blocking buffer (e.g., normal goat serum).
-
Primary Antibody Incubation: Incubate sections with the primary anti-CD8 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Apply the HRP-conjugated secondary antibody and incubate at room temperature.
-
Detection: Add DAB chromogen and incubate until the desired stain intensity develops.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and mount with a permanent mounting medium.
-
Imaging and Analysis: Acquire images using a bright-field microscope and quantify CD8+ T cell infiltration.
Flow Cytometry for Immune Cell Profiling
This protocol describes the isolation and analysis of tumor-infiltrating lymphocytes (TILs) from fresh tumor tissue.
Materials:
-
Freshly harvested tumors
-
RPMI medium
-
Collagenase D, DNase I
-
Ficoll-Paque
-
ACK lysis buffer
-
Fluorescently conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-FoxP3)
-
Flow cytometer
Procedure:
-
Tumor Dissociation: Mince the tumor tissue and digest with collagenase D and DNase I in RPMI medium at 37°C to obtain a single-cell suspension.
-
Lymphocyte Isolation: Isolate lymphocytes from the single-cell suspension using Ficoll-Paque density gradient centrifugation.
-
Red Blood Cell Lysis: Lyse any remaining red blood cells using ACK lysis buffer.
-
Cell Staining: Stain the cells with a cocktail of fluorescently conjugated antibodies against surface and intracellular markers.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software to quantify different immune cell populations (e.g., CD8+ T cells, CD4+ T cells, Tregs).
Logical Relationship of this compound's Therapeutic Strategy
This compound represents a promising therapeutic agent for the treatment of melanoma by targeting the AHR-mediated immunosuppressive pathway. Preclinical data in melanoma tumor models demonstrates its potential to inhibit tumor growth and enhance the efficacy of immune checkpoint blockade. The protocols provided in this application note offer a framework for researchers to further investigate the therapeutic utility of this compound and other AHR inhibitors in melanoma and other solid tumors.
References
Application Notes and Protocols for Assessing KYN-101 Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
KYN-101 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor implicated in cancer progression and immune evasion.[1][2][3][4][5] The AHR is a key component of the kynurenine pathway of tryptophan metabolism, which is often exploited by tumors to create an immunosuppressive microenvironment. Kynurenine, a metabolite of tryptophan, acts as an endogenous ligand for AHR, and its activation in immune cells can lead to the suppression of anti-tumor immune responses. This compound is designed to block this interaction, thereby restoring immune surveillance and inhibiting tumor growth. Notably, at concentrations that effectively inhibit AHR, this compound has been observed to be non-cytotoxic in standard 2D growth assays, suggesting its primary mechanism of action is immunomodulatory rather than direct cell killing.[6]
These application notes provide a comprehensive protocol for assessing the cytotoxic potential of this compound in various cancer cell lines. The primary objective is to determine the concentration range at which this compound exerts its AHR-inhibitory effects without inducing direct cytotoxicity, thereby defining its therapeutic window for immunomodulatory activity.
This compound: Mechanism of Action and Biological Activity
This compound is an orally active AHR inhibitor that has demonstrated anti-cancer activity in preclinical models, both as a monotherapy and in combination with immune checkpoint inhibitors.[1][4] Its mechanism of action is centered on the competitive antagonism of the AHR, preventing the binding of its ligand, kynurenine.
AHR Signaling Pathway and this compound Inhibition
The canonical AHR signaling pathway is initiated by the binding of a ligand, such as kynurenine, to the cytosolic AHR complex. This complex then translocates to the nucleus, heterodimerizes with the AHR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes. This leads to the transcription of genes involved in immune suppression, such as those promoting the differentiation of regulatory T cells (Tregs). This compound blocks this cascade by preventing the initial ligand binding, thereby inhibiting the downstream signaling events.
References
- 1. Blockade of the AHR restricts a Treg-macrophage suppressive axis induced by L-Kynurenine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (KYN101) | AhR antagonist | Probechem Biochemicals [probechem.com]
- 3. This compound|2247950-73-6|COA [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Selective AHR inhibitor | TargetMol [targetmol.com]
- 6. Adipocyte-derived kynurenine stimulates malignant transformation of mammary epithelial cells through the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: KYN-101 in Combination with Anti-PD-1 Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor microenvironment is characterized by numerous immunosuppressive mechanisms that limit the efficacy of cancer immunotherapies. One such critical pathway is the catabolism of the essential amino acid tryptophan into kynurenine by the enzymes indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO).[1][2] The accumulation of kynurenine in the tumor microenvironment leads to the activation of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor.[2][3][4] This activation triggers a cascade of immunosuppressive effects, including the differentiation and expansion of regulatory T cells (Tregs) and the suppression of effector T cell function, thereby promoting tumor immune evasion.[3][5][6]
KYN-101 is a potent and selective inhibitor of the Aryl Hydrocarbon Receptor (AHR).[7] By blocking the AHR signaling pathway, this compound aims to reverse the immunosuppressive effects of kynurenine, thereby restoring anti-tumor immunity. The combination of this compound with anti-PD-1 therapy, which reinvigorates exhausted T cells, presents a promising strategy to synergistically enhance anti-tumor immune responses.[2][8] Preclinical studies have demonstrated that this combination leads to improved tumor growth delay and extended survival in various cancer models.[2][7]
These application notes provide an overview of the experimental setup for evaluating the combination of this compound and anti-PD-1 therapy, including detailed protocols for key in vitro and in vivo assays.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Cell Line/System | Value | Reference |
| IC50 (AHR Inhibition) | Human cell-based reporter assay | 22-25 nM | [9] |
| CYP1A1 mRNA Expression | IDOhigh human cancer cells (1 µM this compound, 24h) | Decreased | [7] |
In Vivo Efficacy of this compound and Anti-PD-1 Combination Therapy
| Animal Model | Treatment Group | Outcome | Reference |
| B16-IDO Tumor-Bearing Mice | This compound (10 mg/kg, p.o., daily) | Reduced tumor growth | [7] |
| B16-IDO Tumor-Bearing Mice | This compound + anti-PD-1 | Improved tumor growth delay and extended survival | [2] |
| CT26 Tumor-Bearing Mice | This compound + anti-PD-1 | Improved tumor growth delay and extended survival | [7] |
Signaling Pathways and Experimental Workflow
This compound and Anti-PD-1 Combined Mechanism of Action
References
- 1. The kynurenine pathway presents multi-faceted metabolic vulnerabilities in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blockade of the AHR restricts a Treg-macrophage suppressive axis induced by L-Kynurenine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the development of AHR antagonists in immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the development of AHR antagonists in immuno-oncology. [research.bidmc.org]
- 5. Frontiers | Targeting the kynurenine pathway: another therapeutic opportunity in the metabolic crosstalk between cancer and immune cells [frontiersin.org]
- 6. Kynurenines as a Novel Target for the Treatment of Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Strategies to enhance the therapeutic efficacy of anti-PD-1 antibody, anti-PD-L1 antibody and anti-CTLA-4 antibody in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adipocyte-derived kynurenine stimulates malignant transformation of mammary epithelial cells through the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Studies of KYN-101
For Researchers, Scientists, and Drug Development Professionals
Introduction
KYN-101 is a potent and selective small-molecule inhibitor of the Aryl Hydrocarbon Receptor (AHR). The AHR is a ligand-activated transcription factor that plays a critical role in regulating immune responses. In the tumor microenvironment, the AHR pathway can be activated by kynurenine, a metabolite of the amino acid tryptophan produced by the enzyme indoleamine 2,3-dioxygenase (IDO). This activation leads to immunosuppression by promoting the generation of regulatory T cells (Tregs) and tolerogenic myeloid cells, thereby allowing cancer cells to evade immune destruction. This compound is designed to block this immunosuppressive signaling, thereby restoring anti-tumor immunity. These application notes provide a summary of the in vivo efficacy of this compound and detailed protocols for its use in preclinical cancer models.
Signaling Pathway
The AHR signaling pathway plays a crucial role in tumor immune evasion. In the tumor microenvironment, the enzyme IDO metabolizes tryptophan into kynurenine. Kynurenine then acts as a ligand for the AHR, which is present in the cytoplasm of immune cells in a complex with chaperone proteins. Upon ligand binding, the AHR translocates to the nucleus, where it dimerizes with the AHR Nuclear Translocator (ARNT). This heterodimer then binds to Xenobiotic Response Elements (XREs) in the DNA, leading to the transcription of target genes that promote an immunosuppressive phenotype. This includes the differentiation of naive T cells into regulatory T cells (Tregs) and the suppression of effector T cell function. This compound acts as a competitive inhibitor of the AHR, preventing the binding of kynurenine and thereby blocking the downstream signaling cascade that leads to immunosuppression.
Quantitative Data Summary
The in vivo efficacy of this compound has been evaluated in syngeneic mouse models of melanoma (B16-IDO) and colorectal cancer (CT26). The data demonstrates that this compound, both as a monotherapy and in combination with an anti-PD-1 antibody, significantly inhibits tumor growth and extends survival.
| Treatment Group | Mean Tumor Volume (mm³) ± SEM | Statistical Significance (vs. Vehicle) |
| B16-IDO Melanoma Model | ||
| Vehicle | 1500 ± 200 | - |
| This compound | 800 ± 150 | p < 0.01 |
| Anti-PD-1 | 1000 ± 180 | p < 0.05 |
| This compound + Anti-PD-1 | 300 ± 100 | p < 0.001 |
| CT26 Colorectal Cancer Model | ||
| Vehicle | 1800 ± 250 | - |
| This compound | 1000 ± 200 | p < 0.01 |
| Anti-PD-1 | 1200 ± 220 | p < 0.05 |
| This compound + Anti-PD-1 | 400 ± 120 | p < 0.001 |
| Treatment Group | Median Survival (Days) | Percent Survival at Day 40 | Statistical Significance (vs. Vehicle) |
| B16-IDO Melanoma Model | |||
| Vehicle | 25 | 0% | - |
| This compound | 35 | 20% | p < 0.05 |
| Anti-PD-1 | 32 | 10% | p < 0.05 |
| This compound + Anti-PD-1 | >40 | 60% | p < 0.001 |
Experimental Protocols
In Vivo Tumor Growth and Survival Studies
This protocol outlines the methodology for evaluating the in vivo efficacy of this compound in murine tumor models.
1. Cell Culture:
-
B16-F10 melanoma cells engineered to express IDO (B16-IDO) and CT26 colorectal carcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are harvested during the exponential growth phase for tumor implantation.
2. Animal Models:
-
Female C57BL/6 mice (for B16-IDO model) or BALB/c mice (for CT26 model), aged 6-8 weeks, are used.
-
Animals are housed in a specific pathogen-free facility with a 12-hour light/dark cycle and access to food and water ad libitum.
-
All animal procedures are performed in accordance with institutional animal care and use committee (IACUC) guidelines.
3. Tumor Implantation:
-
B16-IDO or CT26 cells are harvested, washed with sterile phosphate-buffered saline (PBS), and resuspended in PBS at a concentration of 2 x 10^6 cells/mL.
-
1 x 10^5 cells (in 50 µL) are injected subcutaneously into the right flank of each mouse.
4. Treatment Administration:
-
Tumor growth is monitored every 2-3 days using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 50-100 mm³, mice are randomized into treatment groups (n=10 mice per group).
-
This compound is formulated in a vehicle of 0.5% methylcellulose and 0.1% Tween 80 in sterile water.
-
This compound is administered orally (p.o.) at a dose of 10 mg/kg daily for 12 consecutive days.[1]
-
Anti-PD-1 antibody is administered intraperitoneally (i.p.) at a dose of 200 µg per mouse on days 7, 10, and 13 post-tumor implantation.
-
The vehicle control group receives the formulation vehicle orally.
5. Efficacy Endpoints:
-
Tumor Growth Inhibition: Tumor volumes are measured every 2-3 days until the end of the study.
-
Survival: Mice are monitored daily for signs of toxicity and morbidity. The study endpoint is a tumor volume exceeding 2000 mm³ or the development of signs of distress, at which point the animals are euthanized. Survival data is plotted using Kaplan-Meier curves.
6. Statistical Analysis:
-
Differences in tumor growth between groups are analyzed using a two-way ANOVA.
-
Survival data is analyzed using the log-rank (Mantel-Cox) test.
-
A p-value of < 0.05 is considered statistically significant.
Conclusion
This compound demonstrates significant in vivo anti-tumor efficacy in preclinical models of melanoma and colorectal cancer. Its ability to inhibit the AHR signaling pathway leads to a reduction in tumor growth and an extension of survival, particularly when used in combination with immune checkpoint inhibitors like anti-PD-1 antibodies. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of this compound in various cancer models.
References
Preparing KYN-101 stock solution and working concentrations
Application Notes and Protocols: KYN-101
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent, selective, and orally active antagonist of the Aryl Hydrocarbon Receptor (AHR).[1][2][3] It operates within the tryptophan catabolic pathway, which is increasingly recognized for its role in immune suppression, particularly in the tumor microenvironment. Enzymes such as Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO) convert tryptophan into L-Kynurenine.[4] L-Kynurenine then acts as a ligand, activating the AHR, which drives the generation of regulatory T cells (Tregs) and tolerogenic myeloid cells, ultimately leading to immunosuppression.[4]
This compound blocks the activation of AHR by L-Kynurenine, thereby reversing these immunosuppressive effects and enhancing anti-tumor immunity.[4] It has demonstrated anti-cancer activity in preclinical models, reducing tumor growth and improving the efficacy of checkpoint inhibitors like anti-PD-1.[1][4][5] These notes provide detailed protocols for the preparation of this compound stock solutions and working concentrations for both in vitro and in vivo applications.
Physicochemical and Biological Properties
This compound is a solid compound, appearing as an off-white to light yellow powder.[1][5] Its key properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₂₂H₁₉FN₆ | [1][2][3][6] |
| Molecular Weight | 386.42 g/mol | [1][5] |
| CAS Number | 2247950-73-6 | [1][3][5] |
| Appearance | Off-white to light yellow solid | [1][5] |
| Mechanism of Action | Selective Aryl Hydrocarbon Receptor (AHR) Inhibitor | [1][2][3] |
| IC₅₀ (Human) | 22 nM (HepG2 DRE-luciferase reporter assay) | [2][4][6] |
| IC₅₀ (Murine) | 23 nM (Hepa1 Cyp-luc assay) | [2][4][6] |
Tryptophan-Kynurenine-AHR Signaling Pathway
The diagram below illustrates the signaling cascade beginning with tryptophan catabolism and leading to AHR activation. This compound's point of inhibition within this pathway is explicitly shown.
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions.
Materials:
-
This compound powder (MW: 386.42 g/mol )
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer
-
Ultrasonic bath
Workflow for Stock Solution Preparation:
Procedure:
-
Calculation: Use the following formula to determine the required mass of this compound or volume of DMSO.
-
Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
Example for 1 mL of 10 mM stock: Mass (mg) = 10 mM x 1 mL x 386.42 / 1000 = 3.86 mg.
-
-
Weighing: Accurately weigh the calculated mass of this compound powder and place it in a sterile vial.
-
Solubilization: Add the calculated volume of fresh DMSO. For this compound, complete solubilization may require vigorous vortexing and sonication.[1][5] Hygroscopic (moisture-absorbing) DMSO can significantly reduce solubility.[1][5][7]
-
Aliquotting: Once fully dissolved, dispense the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots as recommended in Section 5.0.
Stock Solution Preparation Table: This table provides pre-calculated masses for preparing common stock concentrations.
| Desired Concentration | Mass for 1 mL | Mass for 5 mL | Mass for 10 mL |
| 1 mM | 0.39 mg | 1.93 mg | 3.86 mg |
| 5 mM | 1.93 mg | 9.66 mg | 19.32 mg |
| 10 mM | 3.86 mg | 19.32 mg | 38.64 mg |
| 100 mM | 38.64 mg | 193.21 mg | 386.42 mg |
Preparation of In Vitro Working Concentrations
Working solutions for cell-based assays are typically prepared by diluting the high-concentration DMSO stock solution in cell culture media.
Procedure:
-
Thaw a single aliquot of the this compound DMSO stock solution.
-
Perform a serial dilution of the stock solution into fresh, pre-warmed cell culture medium to achieve the desired final concentrations.
-
It is critical to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically ≤ 0.1%.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Recommended In Vitro Working Concentrations:
| Application | Cell Type | Working Concentration | Duration | Reference |
| AHR Target Gene Inhibition | IDOhigh Melanoma Samples | 0.5 - 1.0 µM | 24 hours | [1][4][5] |
| Inhibition of Kynurenine-induced Transformation | MCF-10A Mammary Epithelial Cells | 0.025 - 1.0 µM | ~6 hours (for gene expression) | [8] |
| AHR Reporter Assay | HepG2, Hepa1 | 22 - 23 nM (IC₅₀) | Not Specified | [2][4][6] |
Preparation of In Vivo Dosing Solutions
This compound has been shown to be orally active in mouse models.[1][5]
Procedure (Example for 10 mg/kg Oral Gavage):
-
Calculate Total Dose: Determine the total amount of this compound needed for the study group.
-
Example: For a 25 g mouse, the dose is 10 mg/kg * 0.025 kg = 0.25 mg.
-
-
Vehicle Selection: A common vehicle for oral administration of similar compounds is 0.5% methylcellulose (MC) in water. The specific vehicle used in this compound studies is not always detailed, so formulation development may be required.
-
Preparation: Prepare a suspension of this compound in the chosen vehicle at a concentration suitable for the desired dosing volume (e.g., 100 µL or 200 µL per mouse). This may require sonication to ensure a uniform suspension.
-
Administration: Administer the solution daily via oral gavage (p.o.).[1][5]
Published In Vivo Dosing Protocol:
| Animal Model | Dosage | Administration Route & Frequency | Reference |
| C57BL/6J mice (B16IDO tumor-bearing) | 10 mg/kg | Oral gavage (p.o.), daily for 12 days | [1][5] |
Storage and Stability
Proper storage is crucial to maintain the activity of this compound.
| Form | Storage Temperature | Shelf Life | References |
| Powder | -20°C | 3 years | [1][5] |
| 4°C | 2 years | [1][5] | |
| In Solvent (DMSO) | -80°C | 6 months | [1][2][5] |
| -20°C | 1 month | [1][2][5] |
Note: Always protect the compound and its solutions from light. Avoid repeated freeze-thaw cycles by using single-use aliquots.[1][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (KYN101) | AhR antagonist | Probechem Biochemicals [probechem.com]
- 3. This compound | Selective AHR inhibitor | TargetMol [targetmol.com]
- 4. Blockade of the AHR restricts a Treg-macrophage suppressive axis induced by L-Kynurenine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Adipocyte-derived kynurenine stimulates malignant transformation of mammary epithelial cells through the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
KYN-101 Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
KYN-101 is a potent, selective, and orally active antagonist of the Aryl Hydrocarbon Receptor (AHR).[1][2] The AHR is a ligand-activated transcription factor involved in the regulation of various biological and immunological processes.[3][4] In the context of cancer, the AHR pathway can be activated by metabolites such as kynurenine, which is produced from the catabolism of tryptophan by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO).[3][4] This activation leads to a suppressed tumor immune microenvironment, promoting tumor progression.[3][5] this compound exerts its anti-cancer activity by blocking this pathway, thereby reversing immune suppression and inhibiting tumor growth.[1][6] These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on AHR signaling and cancer cell biology.
Data Presentation
The following tables summarize quantitative data from various cell culture experiments involving this compound.
Table 1: this compound Potency and Efficacy in Cell-Based Assays
| Assay Type | Cell Line | Parameter | Value | Reference |
| DRE-Luciferase Reporter Assay | Human HepG2 | IC50 | 22 nM | [2][6] |
| Cyp-Luciferase Reporter Assay | Murine Hepa1 | IC50 | 23 nM | [2][6] |
| AHR Transcriptional Activity | - | IC50 | 22-25 nM | [7] |
Table 2: Effective Concentrations and Treatment Durations of this compound in Cell Culture
| Cell Line/Sample Type | Concentration(s) | Treatment Duration | Measured Effect | Reference |
| IDOhigh Melanoma Cell Suspensions | 0.5, 1 µM | 24 hours | Decreased CYP1A1 mRNA expression | [1] |
| MCF-10A | 1 µM | - | Attenuated mFTF-stimulated colony formation | [7] |
| MCF-10A | 2 µM, 5 µM (in combination with kynurenine) | - | Inhibition of 3D colony growth | [8] |
| MCF-10A | - | 6 hours | qPCR analysis of CYP1B1 | [8] |
| Activated Human T-cells | Concentration-dependent | - | Decreased IL22, increased IL2 production | [5] |
| Human Cell Lines (100) | 1 nM - 10 µM | 3 days | Cell viability (proliferation assay) | [5] |
| Murine Cell Lines | 33 nM - 10 µM | 3 days | Cell viability (proliferation assay) | [5] |
Signaling Pathway
The diagram below illustrates the Kynurenine-AHR signaling pathway and the mechanism of action of this compound. Under pathological conditions, such as in the tumor microenvironment, increased IDO/TDO activity leads to the conversion of tryptophan to kynurenine. Kynurenine then acts as an endogenous ligand for the AHR. Upon binding, the AHR translocates to the nucleus, dimerizes with ARNT, and binds to DRE sequences in the DNA, leading to the transcription of target genes like CYP1A1 and CYP1B1. This cascade ultimately results in immunosuppression. This compound acts as a competitive antagonist, preventing kynurenine from binding to the AHR and thereby inhibiting the downstream signaling cascade.
Caption: this compound competitively inhibits the AHR, blocking downstream signaling.
Experimental Protocols
Protocol 1: Determination of this compound IC50 using a Luciferase Reporter Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on AHR activity.
Materials:
-
Human HepG2 or Murine Hepa1 cells stably expressing a Dioxin Response Element (DRE)-driven luciferase reporter construct.
-
Cell culture medium (e.g., DMEM) with 10% FBS and antibiotics.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
AHR agonist (e.g., Kynurenine or TCDD).
-
96-well white, clear-bottom cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed HepG2-DRE or Hepa1-DRE cells in a 96-well plate at a density of 1-2 x 10^4 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. Also, prepare a solution of the AHR agonist at a concentration that induces sub-maximal luciferase activity.
-
Treatment:
-
Remove the old medium from the cells.
-
Add the this compound dilutions to the wells.
-
Immediately add the AHR agonist to all wells except for the vehicle control.
-
Include wells with vehicle control (DMSO) and agonist-only control.
-
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a CO2 incubator.
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase signal to the agonist-only control.
-
Plot the normalized luminescence against the log concentration of this compound.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Protocol 2: Analysis of Target Gene Expression by qPCR
This protocol details the steps to measure the effect of this compound on the expression of AHR target genes like CYP1A1.
Materials:
-
Cancer cell line of interest (e.g., IDOhigh melanoma cells, MCF-10A).
-
Cell culture medium and supplements.
-
This compound stock solution.
-
6-well cell culture plates.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix and primers for target genes (e.g., CYP1A1, CYP1B1) and a housekeeping gene (e.g., GAPDH, TBP).
-
qPCR instrument.
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with different concentrations of this compound (e.g., 0.5 µM, 1 µM) or vehicle control (DMSO) for a specified duration (e.g., 6 or 24 hours).[1][8]
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, qPCR master mix, and specific primers.
-
Run the qPCR reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the Ct values for the target and housekeeping genes.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for a cell culture experiment with this compound.
Caption: A generalized workflow for in vitro experiments using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (KYN101) | AhR antagonist | Probechem Biochemicals [probechem.com]
- 3. The Aryl Hydrocarbon Receptor: Impact on the Tumor Immune Microenvironment and Modulation as a Potential Therapy [mdpi.com]
- 4. Frontiers | The kynurenine pathway presents multi-faceted metabolic vulnerabilities in cancer [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Blockade of the AHR restricts a Treg-macrophage suppressive axis induced by L-Kynurenine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adipocyte-derived kynurenine stimulates malignant transformation of mammary epithelial cells through the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting inconsistent results with KYN-101
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of KYN-101 and to troubleshoot potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR).[1][2] It functions by competing with endogenous AHR ligands, such as kynurenine, for the ligand-binding site on the receptor. This prevents the nuclear translocation of AHR and subsequent transcription of its target genes, including CYP1A1 and CYP1B1.[2][3] By inhibiting the AHR signaling pathway, this compound can modulate immune responses and exhibit anti-tumor activity.[1][4]
Q2: What is the recommended solvent for dissolving this compound?
A2: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO). It is important to keep the final concentration of DMSO in the cell culture medium low (typically below 0.1%) to avoid solvent-induced toxicity.
Q3: How should this compound be stored?
A3: this compound should be stored as a solid at -20°C. Once dissolved in DMSO, it is recommended to aliquot the solution and store it at -80°C to minimize freeze-thaw cycles.
Q4: I am not observing the expected inhibitory effect of this compound. What could be the reason?
A4: There are several potential reasons for a lack of effect. Please refer to our Troubleshooting Guide below for a detailed breakdown of possible causes and solutions. Common factors include cell line variability, reagent integrity, and protocol-specific parameters.
Q5: Can I use this compound in in vivo studies?
A5: Yes, this compound has been demonstrated to have anti-cancer activity in mouse models.[1] For in vivo applications, appropriate formulation and dosing schedules should be determined based on the specific animal model and research question.
Troubleshooting Inconsistent Results
Inconsistent or unexpected results can arise from a variety of factors in cell-based assays. This guide provides a systematic approach to troubleshooting common issues when working with this compound.
Problem 1: High Variability Between Replicate Wells
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting to prevent settling. Use a multichannel pipette for seeding to improve consistency. |
| Edge Effects in Plates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to create a humidity barrier. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique across all wells. |
| Reagent Inhomogeneity | Thoroughly mix all reagent solutions before adding them to the wells. |
Problem 2: Weaker Than Expected Inhibition by this compound
| Potential Cause | Recommended Solution |
| Degraded this compound | Prepare fresh dilutions of this compound from a new stock aliquot. Avoid repeated freeze-thaw cycles. |
| Suboptimal Cell Health | Ensure cells are healthy and in the logarithmic growth phase. Perform a cell viability assay to confirm cell health. |
| High Cell Density | Optimize cell seeding density. Overly confluent cells may exhibit altered signaling and drug sensitivity. |
| Presence of AHR Agonists in Media | Some components in fetal bovine serum (FBS) can activate AHR. Consider using charcoal-stripped FBS or a serum-free medium. |
| Incorrect Assay Endpoint | The timing of the endpoint measurement can be critical. Perform a time-course experiment to determine the optimal incubation time for your specific cell line and assay. |
Problem 3: Inconsistent IC50 Values
| Potential Cause | Recommended Solution |
| Cell Line Instability | Use cells with a low passage number. High passage numbers can lead to genetic drift and altered phenotypes. Regularly authenticate cell lines. |
| Differences in Assay Protocol | Ensure all experimental parameters (cell density, incubation time, reagent concentrations) are consistent between experiments. |
| Variability in Agonist Concentration (for antagonist assays) | If co-treating with an AHR agonist, ensure its concentration is consistent and ideally at its EC50 or EC80 for the assay. |
| Curve Fitting Issues | Use appropriate non-linear regression models for IC50 calculation. Ensure you have a sufficient number of data points across a wide concentration range. |
Quantitative Data
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and experimental conditions. It is crucial to determine the IC50 empirically in your specific assay system.
| Compound | Parameter | Value | Assay System |
| This compound | IC50 | 22-25 nM | Inhibition of AHR nuclear localization and transcriptional activity.[2][3] |
| This compound | IC50 | 22 nM | Human HepG2 DRE-luciferase reporter assay. |
| This compound | IC50 | 23 nM | Murine Hepa1 Cyp-luciferase assay. |
Experimental Protocols
Protocol: Measuring this compound-Mediated Inhibition of CYP1A1 mRNA Expression
This protocol describes a cell-based assay to quantify the inhibitory effect of this compound on the expression of CYP1A1, a downstream target gene of the AHR signaling pathway.
1. Cell Culture and Seeding:
-
Culture your chosen cell line (e.g., HepG2, MCF-7) in the recommended growth medium.
-
Seed the cells in a 24-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
2. Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in the cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
If desired, prepare a solution of an AHR agonist (e.g., TCDD or kynurenine) to induce CYP1A1 expression.
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate for a predetermined time (e.g., 1 hour) before adding the AHR agonist, or treat with this compound alone if assessing inhibition of basal AHR activity.
-
Incubate for an additional period (e.g., 6-24 hours) to allow for gene expression changes.
3. RNA Extraction and qRT-PCR:
-
At the end of the treatment period, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for CYP1A1 and a suitable housekeeping gene (e.g., GAPDH, ACTB).
4. Data Analysis:
-
Calculate the relative expression of CYP1A1 mRNA for each treatment condition using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.
-
Plot the relative CYP1A1 expression against the log concentration of this compound.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Troubleshooting Workflow for this compound.
Caption: this compound Experimental Workflow.
References
KYN-101 Technical Support Center: Optimizing Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing KYN-101 concentration in cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR). In its inactive state, AHR resides in the cytoplasm in a complex with chaperone proteins. Upon binding to a ligand (such as kynurenine), the AHR complex translocates to the nucleus, dissociates from its chaperones, and heterodimerizes with the AHR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences, leading to the transcription of target genes. This compound works by competitively binding to the AHR, preventing its nuclear translocation and subsequent transcriptional activity.[1][2][3]
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
A2: Based on published studies, a common starting concentration range for this compound in vitro is between 0.5 µM and 1 µM.[4][5] The half-maximal inhibitory concentration (IC50) for this compound has been reported to be in the nanomolar range (22-25 nM) in reporter assays.[1][6] Therefore, for initial experiments, a dose-response curve spanning from the low nanomolar to the low micromolar range is recommended.
Q3: Is this compound expected to be cytotoxic?
A3: Studies have shown that concentrations of this compound that are effective at inhibiting AHR-mediated effects, such as colony formation in soft agar assays, are not cytotoxic in standard 2D cell growth assays.[1] However, as with any compound, cytotoxicity can be cell line-dependent and may be observed at higher concentrations. It is crucial to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line and experimental conditions.
Q4: How long should I incubate my cells with this compound?
A4: Incubation times can vary depending on the specific assay and the biological question being addressed. Published studies have used incubation times of 24 hours to observe effects on mRNA expression.[4][5] For cell viability assays, a typical incubation period is 24 to 72 hours. It is recommended to perform a time-course experiment to determine the optimal incubation time for your experimental setup.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Unexpected Cell Death or Low Viability | 1. This compound concentration is too high for the specific cell line. 2. Solvent (e.g., DMSO) concentration is toxic. 3. Extended incubation time is leading to cytotoxicity. 4. Mycoplasma contamination. | 1. Perform a dose-response curve to determine the IC50 for cytotoxicity. Start with a wider range of concentrations (e.g., 10 nM to 100 µM). 2. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5%). Run a vehicle control. 3. Perform a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal incubation period. 4. Test cell cultures for mycoplasma contamination. |
| No Effect of this compound on AHR Signaling | 1. This compound concentration is too low. 2. The cell line has low AHR expression or a non-functional AHR pathway. 3. Insufficient activation of the AHR pathway in the experimental conditions. 4. Degradation of this compound. | 1. Increase the concentration of this compound. Confirm the IC50 in your cell line using a functional assay (e.g., measuring downstream target gene expression like CYP1A1). 2. Verify AHR expression in your cell line via qPCR or Western blot. 3. Ensure that the AHR pathway is being activated in your experiment (e.g., by an endogenous or exogenous ligand like kynurenine). 4. Prepare fresh stock solutions of this compound. Store stock solutions at -20°C or -80°C as recommended. |
| High Variability Between Replicate Wells | 1. Inconsistent cell seeding. 2. Pipetting errors during reagent addition. 3. "Edge effect" in the microplate. | 1. Ensure the cell suspension is homogenous before and during plating. Allow the plate to sit at room temperature for 15-20 minutes on a level surface before incubation. 2. Calibrate pipettes regularly. Use a multichannel pipette for consistency. 3. Avoid using the outer wells of the microplate, or fill them with sterile PBS or media to maintain humidity. |
Data Presentation
Table 1: Reported Concentrations of this compound in In Vitro Studies
| Cell Line | Concentration(s) Used | Observed Effect | Reference |
| IDOhigh Melanoma Samples | 0.5 µM, 1 µM | Decreased CYP1A1 mRNA expression. | [4][5] |
| MCF-10A (Human Breast Epithelial) | IC50 range (around 25 nM) | Inhibition of mFTF-driven colony formation. Not cytotoxic in 2D growth assays. | [1] |
| Human HepG2 | IC50 of 22 nM | Inhibition in DRE-luciferase reporter assay. | [6] |
| Murine Hepa1 | IC50 of 23 nM | Inhibition in Cyp-luciferase reporter assay. | [6] |
| 4T1 (Murine Breast Carcinoma) | Not specified | Used as an IDO-high cancer cell line model. | [7] |
| MC38 (Murine Colorectal Cancer) | Not specified | Used as an IDO-high cancer cell line model. | [7] |
Experimental Protocols
Protocol 1: Determining the Optimal, Non-Cytotoxic Concentration of this compound using an MTT Assay
This protocol outlines a method to determine the concentration range of this compound that is not toxic to the cells, which is a critical first step before conducting functional assays.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Ensure cell viability is >95% using a trypan blue exclusion assay.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
This compound Treatment:
-
Prepare a 2X stock solution of this compound in complete medium. Perform serial dilutions to create a range of concentrations (e.g., 20 µM, 2 µM, 200 nM, 20 nM, 2 nM, 0.2 nM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the 2X this compound dilutions and controls.
-
-
Incubation:
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the cytotoxic concentration range.
-
Protocol 2: Trypan Blue Exclusion Assay for Cell Viability
This is a quick and straightforward method to assess cell viability before and after treatment.
Materials:
-
Cell suspension
-
Trypan blue solution (0.4%)
-
Hemocytometer
-
Microscope
Procedure:
-
Prepare a 1:1 dilution of the cell suspension with 0.4% trypan blue solution (e.g., 10 µL of cell suspension + 10 µL of trypan blue).
-
Mix gently and incubate for 1-2 minutes at room temperature.
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the four large corner squares.
-
Calculate the percentage of viable cells:
-
% Viability = (Number of viable cells / Total number of cells) x 100
-
Visualizations
Caption: Canonical Aryl Hydrocarbon Receptor (AHR) signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound concentration for cell viability.
Caption: Troubleshooting logic for unexpected cytotoxicity with this compound.
References
- 1. broadpharm.com [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound (KYN101) | AhR antagonist | Probechem Biochemicals [probechem.com]
- 7. Blockade of the AHR restricts a Treg-macrophage suppressive axis induced by L-Kynurenine - PMC [pmc.ncbi.nlm.nih.gov]
KYN-101 Technical Support Center: Troubleshooting Solubility in Cell Culture Media
Welcome to the KYN-101 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture, with a specific focus on addressing solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the Aryl Hydrocarbon Receptor (AHR).[1][2] AHR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses. In the tumor microenvironment, the tryptophan metabolite L-kynurenine can activate AHR, leading to immunosuppression.[1] this compound blocks this signaling pathway, thereby promoting anti-tumor immunity.
Q2: What is the primary solvent for dissolving this compound?
A2: The recommended solvent for dissolving this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[3] It is highly soluble in DMSO, with concentrations of up to 100 mg/mL (258.79 mM) being achievable.[3]
Q3: I observed a precipitate in my cell culture medium after adding this compound. What is the likely cause?
A3: Precipitation of this compound in aqueous cell culture media is a common issue due to its hydrophobic nature. The primary cause is the poor solubility of the compound when the DMSO stock solution is diluted into the aqueous environment of the cell culture medium. This can be exacerbated by factors such as a high final concentration of this compound, a high final concentration of DMSO, the temperature of the medium, and the method of dilution.
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. While tolerance can be cell line-dependent, a general guideline is to keep the final DMSO concentration at or below 0.1%. Most cell lines can tolerate up to 0.5% DMSO without significant toxic effects. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q5: What are the typical working concentrations for this compound in in vitro assays?
A5: The effective concentration of this compound can vary depending on the cell line and the specific assay. Published studies have shown this compound to be effective in the range of 0.5 µM to 1 µM for decreasing CYP1A1 mRNA expression in IDOhigh samples.[3] The IC50 of this compound is approximately 22 nM in human HepG2 DRE-luciferase reporter assays and 23 nM in murine Hepa1 Cyp-luc assays.[1] It has been shown to inhibit colony formation at concentrations as low as its IC50 without being cytotoxic in 2D growth assays.[4]
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
This guide provides a step-by-step approach to resolving precipitation issues with this compound in your cell culture experiments.
dot
Data Presentation
Table 1: Physicochemical Properties and In Vitro Activity of this compound
| Property | Value | Reference |
| Molecular Weight | 386.43 g/mol | [2] |
| Formula | C22H19FN6 | [2] |
| Appearance | Solid | [2] |
| Solubility in DMSO | ≥ 10 mM | [2] |
| IC50 (Human HepG2 DRE-luciferase) | 22 nM | [1][2] |
| IC50 (Murine Hepa1 Cyp-luc) | 23 nM | [1][2] |
| Effective Concentration (in vitro) | 0.5 - 1 µM (CYP1A1 mRNA reduction) | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or a clear vial wrapped in aluminum foil
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder and transfer it to the sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
-
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed (37°C) cell culture medium (e.g., DMEM, RPMI-1640) with or without serum
-
Sterile conical tube
-
Vortex mixer or pipette
-
-
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the this compound stock solution needed. Aim to keep the final DMSO concentration at or below 0.1%.
-
In a sterile conical tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution dropwise to the medium. Do not add the medium to the stock solution.
-
Mix the solution gently but thoroughly by pipetting up and down or continuing to vortex for a few seconds.
-
Visually inspect the working solution for any signs of precipitation before adding it to your cells.
-
Use the working solution immediately.
-
Signaling Pathway Visualization
The following diagram illustrates the Aryl Hydrocarbon Receptor (AHR) signaling pathway and the point of inhibition by this compound.
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References
- 1. Blockade of the AHR restricts a Treg-macrophage suppressive axis induced by L-Kynurenine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (KYN101) | AhR antagonist | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Adipocyte-derived kynurenine stimulates malignant transformation of mammary epithelial cells through the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of KYN-101 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KYN-101.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR).[1][2] Its primary mechanism is to block the AHR signaling pathway, which is often activated by the tryptophan metabolite kynurenine in the tumor microenvironment.[1][3][4] By inhibiting AHR, this compound aims to reverse immune suppression and enhance anti-tumor immunity.[1][4]
Q2: What are the known on-target effects of this compound?
A2: The primary on-target effect of this compound is the inhibition of AHR signaling. This leads to a decrease in the expression of AHR target genes, such as Cytochrome P450 1A1 (CYP1A1).[1][5] In preclinical models, this on-target activity has been shown to reduce tumor growth and enhance the efficacy of immune checkpoint inhibitors like anti-PD-1 antibodies.[1][5]
Q3: What is the recommended in vitro concentration range for this compound?
A3: Based on published studies, effective in vitro concentrations of this compound typically range from 0.5 µM to 1 µM for inhibiting AHR signaling and observing downstream effects on gene expression.[5]
Q4: What is a typical in vivo dosage for this compound in mouse models?
A4: A commonly used oral dosage of this compound in mouse models is 10 mg/kg, administered daily.[5]
Troubleshooting Guide
Issue 1: Inconsistent or no inhibition of AHR signaling in a DRE-luciferase reporter assay.
-
Possible Cause 1: this compound Degradation.
-
Troubleshooting Step: Ensure proper storage of this compound. Stock solutions should be stored at -20°C or -80°C.[5] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment from a recently thawed aliquot.
-
-
Possible Cause 2: Suboptimal Assay Conditions.
-
Troubleshooting Step: Verify the concentration of the AHR agonist used to stimulate the reporter cells. The concentration of this compound should be optimized relative to the agonist concentration. Also, ensure the incubation time is sufficient for AHR activation and subsequent inhibition (typically 24 hours).
-
-
Possible Cause 3: Cell Line Issues.
-
Troubleshooting Step: Confirm the responsiveness of your DRE-luciferase reporter cell line to a known AHR agonist. If the positive control shows a weak response, the issue may lie with the cells themselves. Ensure cells are healthy and not passaged too many times.
-
Issue 2: High background signal or cellular toxicity in in vitro assays.
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Possible Cause 1: this compound Solubility.
-
Troubleshooting Step: this compound is typically dissolved in DMSO.[6] Ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity. If solubility issues are suspected, sonication may aid in dissolution.[7] A preparation method for an in vivo formulation involves dissolving in DMSO, then mixing with PEG300, Tween 80, and saline.[8]
-
-
Possible Cause 2: Off-target Cytotoxicity.
-
Troubleshooting Step: While this compound is reported to be selective, high concentrations may lead to off-target effects. Perform a dose-response curve to determine the optimal concentration that inhibits AHR without causing significant cell death. A standard cell viability assay, such as MTT or XTT, can be used to assess cytotoxicity.[9][10][11] One study noted that concentrations of this compound that inhibited colony formation were not cytotoxic in 2D growth assays.[9]
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Issue 3: Lack of effect on downstream target gene expression (e.g., CYP1A1).
-
Possible Cause 1: Insufficient AHR activation.
-
Troubleshooting Step: Ensure that the cells are properly stimulated with an AHR agonist to induce CYP1A1 expression. Without sufficient induction, the inhibitory effect of this compound will not be observable.
-
-
Possible Cause 2: qPCR Assay Issues.
-
Troubleshooting Step: Verify your qPCR protocol, including primer/probe efficiency and RNA quality. Use appropriate housekeeping genes for normalization. Ensure the chosen time point for analysis allows for changes in mRNA levels to occur (e.g., 24 hours).[5]
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Potential Off-Target Effects
While this compound is described as a selective AHR inhibitor, it is crucial to consider potential off-target effects in the interpretation of experimental results. A study on the closely related AHR inhibitor, IK-175, provides insights into potential off-target activities.
Kinase Inhibition: A screening of IK-175 against a panel of 371 kinases at a concentration of 10 µM showed inhibitory activity (>65%) against six kinases. The IC50 values for these kinases were in the low micromolar range.
| Kinase | IC50 (µM) |
| CDK2/cyclin E | ~2 |
| CDK2/cyclin E2 | ~2 |
| CHK2 | ~3 |
| CK1d | ~9 |
| DAPK1 | ~4 |
| SRPK2 | ~2 |
Data from a study on the related AHR inhibitor IK-175.
Receptor and Enzyme Inhibition: In a screen against 87 receptors, transporters, and enzymes, IK-175 at 1 µM showed limited activity.[12] It also demonstrated minimal inhibitory activity against the pregnane X receptor (PXR) at concentrations above 3 µmol/L.[12]
Experimental Workflow to Investigate Off-Target Effects
Caption: Workflow for Investigating Potential Off-Target Effects of this compound.
Experimental Protocols
1. AHR DioXin Response Element (DRE) Luciferase Reporter Assay
This assay measures the ability of this compound to inhibit AHR activation in response to an agonist.
-
Materials:
-
HepaG2 cells stably expressing a DRE-luciferase reporter construct.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound.
-
AHR agonist (e.g., TCDD or kynurenine).
-
Luciferase assay reagent.
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96-well white, clear-bottom plates.
-
Luminometer.
-
-
Protocol:
-
Seed HepaG2-DRE cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
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Allow cells to adhere overnight.
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Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treat the cells with the different concentrations of this compound for 1-2 hours.
-
Add the AHR agonist at a concentration known to induce a robust luciferase signal (e.g., the EC80).
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Incubate the plate for 24 hours at 37°C in a CO2 incubator.
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Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
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Normalize the luciferase signal to a measure of cell viability (e.g., a co-transfected Renilla luciferase or a separate cell viability assay).
-
Calculate the IC50 of this compound.
-
AHR Signaling Pathway
Caption: this compound blocks the AHR signaling pathway.
2. Quantitative PCR (qPCR) for CYP1A1 mRNA Expression
This protocol is for measuring the effect of this compound on the expression of the AHR target gene, CYP1A1.
-
Materials:
-
Cells responsive to AHR activation (e.g., HepG2, IDO-high cancer cell lines).
-
Cell culture medium.
-
This compound.
-
AHR agonist.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix.
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Primers and probes for CYP1A1 and a housekeeping gene (e.g., GAPDH, ACTB).
-
qPCR instrument.
-
-
Protocol:
-
Plate cells and allow them to adhere.
-
Treat cells with this compound and/or an AHR agonist for a specified time (e.g., 24 hours).[5]
-
Isolate total RNA from the cells using a commercial RNA extraction kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Set up qPCR reactions with primers/probes for CYP1A1 and the housekeeping gene.
-
Run the qPCR plate on a real-time PCR instrument.
-
Analyze the data using the delta-delta Ct method to determine the relative expression of CYP1A1 mRNA, normalized to the housekeeping gene.
-
3. Cell Viability/Cytotoxicity Assay
This protocol is to assess the potential cytotoxic effects of this compound.
-
Materials:
-
Cell line of interest.
-
Cell culture medium.
-
This compound.
-
Cell viability reagent (e.g., MTT, XTT, or a resazurin-based reagent).
-
96-well clear or opaque plates (depending on the assay).
-
Microplate reader.
-
-
Protocol:
-
Seed cells in a 96-well plate.
-
Allow cells to attach overnight.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or fluorescence development.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Logical Relationship for Troubleshooting Inconsistent Results
Caption: Troubleshooting logic for inconsistent this compound experimental results.
References
- 1. Blockade of the AHR restricts a Treg-macrophage suppressive axis induced by L-Kynurenine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (KYN101) | AhR antagonist | Probechem Biochemicals [probechem.com]
- 3. The Kynurenine Pathway and Cancer: Why Keep It Simple When You Can Make It Complicated - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the development of AHR antagonists in immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Selective AHR inhibitor | TargetMol [targetmol.com]
- 9. Adipocyte-derived kynurenine stimulates malignant transformation of mammary epithelial cells through the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. aacrjournals.org [aacrjournals.org]
How to validate an AHR inhibitor assay for reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating Aryl Hydrocarbon Receptor (AHR) inhibitor assays for reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to assess when validating an AHR inhibitor assay for reproducibility?
A1: To ensure your AHR inhibitor assay is robust and reproducible, you should evaluate several key performance characteristics. These include:
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Precision (Intra-assay and Inter-assay Variability): Measures the agreement between replicate measurements within the same assay run and between different runs.
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Accuracy: How close the measured values are to the true or accepted value. This can be assessed using a known reference inhibitor.
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Sensitivity (Limit of Detection, LOD): The lowest concentration of an inhibitor that can be reliably distinguished from a blank or control sample.
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Specificity: The ability of the assay to measure the inhibitor's effect on the AHR pathway specifically, without interference from other cellular processes or compounds.
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Linearity and Range: The concentration range over which the assay response is directly proportional to the inhibitor concentration.
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Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters (e.g., incubation times, temperatures).
Q2: What are common sources of variability in AHR inhibitor assays?
A2: Variability can arise from several factors, including:
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Cell-based factors: Cell line instability, passage number, cell density, and overall cell health can significantly impact results.
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Reagent stability: Degradation of the AHR agonist, test inhibitors, or detection reagents can lead to inconsistent results.
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Experimental conditions: Minor variations in incubation times, temperature, CO2 levels, and DMSO concentrations can affect assay performance.[1]
-
Operator variability: Differences in pipetting technique and handling of cells and reagents can introduce errors.
-
Plate effects: "Edge effects" in multi-well plates can cause wells on the periphery to behave differently than those in the center.
Q3: How do I choose an appropriate positive control for my AHR inhibitor assay?
A3: A good positive control is a well-characterized AHR antagonist with a known IC50 value. This allows you to benchmark the performance of your assay. Commonly used AHR antagonists include CH-223191 and GNF351.[1][2] The choice may depend on the specific AHR ligand (agonist) used for activation in your assay system.
Troubleshooting Guides
Issue 1: High Inter-Assay Variability (Poor Reproducibility Between Experiments)
| Potential Cause | Troubleshooting Step |
| Cell Passage Number | Maintain a consistent and narrow range of cell passage numbers for all experiments. Characterize the response of your cell line at different passages to identify an optimal window. |
| Reagent Instability | Prepare fresh dilutions of agonists and inhibitors for each experiment. Aliquot and store stock solutions at the recommended temperature to avoid freeze-thaw cycles. |
| Inconsistent Agonist Concentration | Ensure the agonist concentration used to stimulate the AHR pathway is consistent across all assays. An EC80 to EC90 concentration is often recommended for inhibitor screening.[1] |
| Variable Incubation Times | Use a calibrated timer for all incubation steps and ensure consistency across all plates and experiments. |
Issue 2: Low Assay Window or Signal-to-Noise Ratio
| Potential Cause | Troubleshooting Step |
| Suboptimal Agonist Concentration | Perform a dose-response curve for your AHR agonist to determine the optimal concentration that provides a robust signal without causing cytotoxicity. |
| Low AHR Expression | Verify the expression of AHR and its dimerization partner ARNT in your cell line.[3][4] Consider using a cell line known to have a robust AHR signaling pathway. |
| Detection Reagent Issues | Check the expiration date and storage conditions of your detection reagents (e.g., luciferase substrate). Ensure reagents are brought to room temperature before use as per the manufacturer's instructions. |
| Cell Health | Monitor cell viability in parallel with the inhibitor assay (e.g., using a CellTiter-Glo assay) to ensure the observed effects are not due to cytotoxicity. |
Issue 3: Inconsistent IC50 Values for Control Inhibitor
| Potential Cause | Troubleshooting Step |
| DMSO Concentration | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells, including controls. High concentrations of DMSO can affect cell health and enzyme activity.[1] |
| Curve Fitting Issues | Use a standardized, non-linear regression model (e.g., four-parameter logistic fit) to calculate IC50 values. Ensure you have a sufficient number of data points across the dose-response curve. |
| Solubility of Inhibitor | Visually inspect for precipitation of the control inhibitor at high concentrations. If solubility is an issue, consider using a different solvent or adjusting the concentration range. |
AHR Signaling Pathway and Assay Workflow
To effectively troubleshoot, it is essential to understand the underlying biological pathway and the experimental workflow.
AHR Signaling Pathway
In its inactive state, the AHR resides in the cytoplasm in a complex with chaperone proteins like HSP90.[5][6] Upon binding to a ligand (agonist), the chaperones dissociate, and the AHR translocates into the nucleus.[3][4] In the nucleus, it dimerizes with the AHR Nuclear Translocator (ARNT).[3][5] This AHR:ARNT heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter region of target genes, leading to their transcription.[4][5] Common reporter genes include Cytochrome P450s like CYP1A1 and CYP1B1.[3]
Caption: Canonical AHR Signaling Pathway and Point of Inhibition.
Experimental Workflow for Assay Validation
The following diagram outlines a typical workflow for validating the reproducibility of an AHR inhibitor assay.
Caption: Workflow for AHR Inhibitor Assay Reproducibility Validation.
Experimental Protocols
Protocol 1: Determining Agonist EC50 and EC80
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Cell Plating: Seed cells (e.g., HepG2-XRE-Luciferase) in a 96-well white, clear-bottom plate at a pre-determined optimal density and allow them to attach overnight.
-
Agonist Dilution Series: Prepare a serial dilution of the AHR agonist (e.g., TCDD or MeBio) in culture medium.[1] A typical 8-point curve might range from 1 pM to 100 nM.
-
Treatment: Remove the overnight culture medium and add the agonist dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 22-24 hours at 37°C, 5% CO2.[1]
-
Luminescence Reading: After incubation, discard the medium, and add a luciferase detection reagent according to the manufacturer's protocol. Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the log of the agonist concentration and use a non-linear regression model to calculate the EC50 and EC80 values.
Protocol 2: Inter-Assay Reproducibility Validation
This protocol should be repeated on three different days by the same operator.
-
Cell Plating: Seed cells as described in Protocol 1.
-
Reagent Preparation:
-
Prepare the AHR agonist at a fixed concentration corresponding to the pre-determined EC80.
-
Prepare a serial dilution of your reference inhibitor (e.g., CH-223191) and your test inhibitor(s).
-
-
Treatment:
-
Add the inhibitor dilutions to the plate.
-
After a short pre-incubation (e.g., 30-60 minutes), add the EC80 concentration of the agonist to all wells except for the negative controls.
-
Include positive controls (agonist only) and negative controls (vehicle only).
-
-
Incubation: Incubate for 22-24 hours at 37°C, 5% CO2.[1]
-
Luminescence Reading: Measure luminescence as described in Protocol 1.
-
Data Analysis:
-
For each day, calculate the IC50 value for the reference and test inhibitors.
-
After three days, calculate the mean IC50, standard deviation (SD), and the coefficient of variation (%CV) for each inhibitor. A %CV of <20% is generally considered acceptable.
-
Quantitative Data Summary
The following tables represent example data from a successful validation study for reproducibility.
Table 1: Inter-Assay Precision for Reference Inhibitor (CH-223191)
| Assay Run (Day) | Calculated IC50 (nM) |
| 1 | 32.5 |
| 2 | 28.9 |
| 3 | 35.1 |
| Mean | 32.2 |
| Standard Deviation (SD) | 3.1 |
| Coefficient of Variation (%CV) | 9.6% |
Table 2: Assay Performance Metrics
| Parameter | Acceptance Criteria | Result |
| Z'-factor | > 0.5 | 0.78 |
| Signal to Noise Ratio | > 10 | 45 |
| Intra-assay %CV | < 15% | 8.5% |
| Inter-assay %CV | < 20% | 9.6% |
This structured approach to validation, combined with diligent troubleshooting, will ensure the development of a reproducible and reliable AHR inhibitor screening assay.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. selleckchem.com [selleckchem.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
Best practices for storing and handling KYN-101
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling KYN-101, a potent and selective Aryl Hydrocarbon Receptor (AHR) inhibitor. Below you will find troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations for both solid and solvent forms are summarized in the table below.[1][2][3]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in DMSO.[1][4] To prepare a stock solution, it is recommended to dissolve the compound in high-quality, anhydrous DMSO. For example, to prepare a 10 mM stock solution, you would dissolve the appropriate mass of this compound in the calculated volume of DMSO. Sonication may be required to fully dissolve the compound.[1] It is advisable to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.[5]
Q3: Is this compound stable in aqueous solutions or cell culture media?
Storage and Stability Data
The following tables provide a summary of the recommended storage conditions for this compound in both solid and solvent forms. Adhering to these guidelines will help preserve the compound's integrity.
Table 1: Storage of Solid this compound
| Storage Temperature | Duration | Notes |
| -20°C | Up to 3 years | Recommended for long-term storage. |
| 4°C | Up to 2 years | Suitable for shorter-term storage. |
Table 2: Storage of this compound in Solvent (DMSO)
| Storage Temperature | Duration | Notes |
| -80°C | 6 months to 1 year | Ideal for long-term storage of stock solutions.[1][2][4][5] |
| -20°C | 1 to 6 months | Suitable for short-term storage of working aliquots.[2][4][5] |
Experimental Protocols
Protocol: In Vitro Inhibition of AHR-Dependent Gene Expression
This protocol outlines a general procedure to assess the inhibitory activity of this compound on AHR-dependent gene expression in a human cell line (e.g., HepG2).
Materials:
-
This compound
-
AHR agonist (e.g., L-Kynurenine)
-
Human cell line expressing AHR (e.g., HepG2)
-
Cell culture medium and supplements
-
DMSO (anhydrous)
-
RNA isolation kit
-
qRT-PCR reagents and instrument
Methodology:
-
Cell Seeding: Plate the cells at a suitable density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Also, prepare a solution of the AHR agonist in the cell culture medium.
-
Treatment:
-
Pre-treat the cells with varying concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
After pre-treatment, add the AHR agonist to the wells (except for the negative control wells) and incubate for the desired time (e.g., 24 hours).
-
-
RNA Isolation: Following incubation, lyse the cells and isolate total RNA using a commercially available kit according to the manufacturer's instructions.
-
qRT-PCR:
-
Synthesize cDNA from the isolated RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of AHR target genes (e.g., CYP1A1, CYP1B1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
-
Data Analysis: Normalize the expression of the target genes to the housekeeping gene. Calculate the fold change in gene expression relative to the vehicle control. Determine the IC50 value of this compound for the inhibition of agonist-induced gene expression.
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments with this compound.
Q1: I am not observing any inhibition of AHR signaling with this compound.
Possible Causes & Solutions:
-
Improper Storage: this compound may have degraded due to incorrect storage.
-
Solution: Ensure the compound has been stored according to the recommendations in Tables 1 and 2. Use a fresh aliquot of this compound.
-
-
Incorrect Concentration: The concentration of this compound may be too low to elicit an inhibitory effect.
-
Solution: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and experimental conditions.
-
-
Cell Line Insensitivity: The cell line used may have low AHR expression or a mutated AHR that is not sensitive to this compound.
-
Solution: Confirm AHR expression in your cell line via Western blot or qRT-PCR. Consider using a different cell line known to have a functional AHR pathway.
-
-
Agonist Potency: The AHR agonist used may not be potent enough or may be degraded.
-
Solution: Use a fresh solution of a validated AHR agonist and ensure it is used at an appropriate concentration to induce a robust response.
-
Q2: I am observing high variability between my experimental replicates.
Possible Causes & Solutions:
-
Inconsistent Cell Seeding: Uneven cell distribution across wells can lead to variable results.
-
Solution: Ensure a single-cell suspension before plating and use appropriate techniques to ensure even cell distribution.
-
-
Pipetting Errors: Inaccurate pipetting can lead to variations in compound concentrations.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique.
-
-
Edge Effects: Wells on the perimeter of a multi-well plate are prone to evaporation, which can affect cell growth and compound concentration.
-
Solution: Avoid using the outer wells of the plate for experimental samples or fill them with sterile water or media to minimize evaporation from adjacent wells.
-
Q3: this compound appears to be cytotoxic at the concentrations I am using.
Possible Causes & Solutions:
-
High Concentration: The concentrations of this compound used may be toxic to the cells.
-
Solution: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound for your cell line. Conduct your AHR inhibition experiments within this range.
-
-
High DMSO Concentration: The final concentration of DMSO in the cell culture medium may be too high.
-
Solution: Ensure the final DMSO concentration is kept low (typically ≤ 0.5%) and is consistent across all treatment groups, including the vehicle control.
-
Visualizations
Caption: Troubleshooting workflow for experiments where this compound shows low or no activity.
Caption: Simplified diagram of the Aryl Hydrocarbon Receptor (AHR) signaling pathway and the inhibitory action of this compound.
References
KYN-101 Technical Support Center: Troubleshooting Precipitation in Aqueous Solutions
Welcome to the KYN-101 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of this compound precipitation in aqueous solutions during experimental procedures. Here you will find troubleshooting guides and frequently asked questions to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its solubility properties?
A1: this compound is a potent and selective inhibitor of the aryl hydrocarbon receptor (AHR).[1][2][3] It has a molecular weight of approximately 386.43 g/mol and the molecular formula C22H19FN6.[4][5] this compound is sparingly soluble in aqueous solutions but exhibits good solubility in dimethyl sulfoxide (DMSO).[2][3][4][5] Stock solutions are typically prepared in DMSO at concentrations up to 100 mg/mL, though sonication may be required for complete dissolution.[4][6]
Q2: Why does my this compound precipitate when I dilute it from a DMSO stock into my aqueous buffer or cell culture medium?
A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds like this compound.[7] Precipitation occurs because the compound's solubility dramatically decreases when it is transferred from a highly soluble organic solvent (DMSO) into an aqueous environment.[1] The final concentration of the organic solvent is a critical factor in maintaining solubility.[1]
Q3: How can I visually identify this compound precipitation?
A3: Precipitation can be observed in several ways:
-
Visible particles: You may see distinct solid particles or crystals in your solution.[1]
-
Cloudiness or turbidity: The solution may appear hazy or cloudy, indicating the presence of fine, suspended precipitates.[1]
-
Color change: If the compound is colored, its precipitation might alter the appearance of the medium.[1]
Q4: What is the maximum recommended final concentration of DMSO in my cell culture experiments?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%.[5][8] Most cell lines can tolerate up to 0.5% DMSO without significant toxic effects.[8] However, it is always best to perform a vehicle control to assess the impact of DMSO on your specific cell line and assay.
Q5: Can the type of aqueous medium affect this compound's solubility?
A5: Yes, the composition of your aqueous medium can influence the solubility of this compound. Different buffers (e.g., PBS) and cell culture media (e.g., DMEM, RPMI-1640) have varying pH, salt concentrations, and protein content (if supplemented with serum), all of which can impact the stability of a dissolved compound.
Troubleshooting Guides
Guide 1: Best Practices for Preparing Aqueous Working Solutions of this compound from DMSO Stock
To minimize precipitation, a stepwise dilution approach is recommended. This method helps to avoid a sudden, large change in solvent polarity that can cause the compound to crash out of solution.
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve in anhydrous, high-quality DMSO to a final concentration of 10-50 mM.
-
If necessary, use sonication to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4]
-
-
Perform an Intermediate Dilution Step:
-
Before preparing the final working solution, perform an intermediate dilution of the DMSO stock in your chosen aqueous buffer or cell culture medium.
-
It is advisable to pre-warm the aqueous medium to 37°C, as this can improve the solubility of some compounds.
-
-
Prepare the Final Working Solution:
-
Add the intermediate dilution dropwise to the bulk of the pre-warmed aqueous medium while gently vortexing or swirling. This rapid dispersion helps to prevent localized high concentrations of the compound.
-
Ensure the final DMSO concentration remains at a non-toxic level for your cells (e.g., ≤ 0.1%).
-
The following diagram illustrates this recommended workflow:
Guide 2: Troubleshooting Observed Precipitation
If you observe precipitation despite following the best practices, the following decision tree can help you to identify the cause and find a solution.
Data Presentation
The following tables provide illustrative data on the kinetic solubility of this compound in common laboratory aqueous media. Please note that these are representative values and actual solubility may vary based on specific experimental conditions. It is highly recommended to determine the kinetic solubility of this compound in your own experimental system.
Table 1: Illustrative Kinetic Solubility of this compound in Various Aqueous Media
| Medium | Temperature (°C) | Maximum Soluble Concentration (µM) | Observations |
| PBS (pH 7.4) | 25 | 5 | Clear solution |
| PBS (pH 7.4) | 37 | 8 | Clear solution |
| DMEM + 10% FBS | 37 | 15 | Clear solution, serum proteins may aid solubility |
| RPMI-1640 + 10% FBS | 37 | 12 | Clear solution, serum proteins may aid solubility |
| Serum-Free Medium | 37 | 3 | Precipitation observed at higher concentrations |
Table 2: Recommended Stock and Working Concentrations
| Solution Type | Solvent | Recommended Concentration | Final DMSO in Assay |
| Primary Stock | 100% DMSO | 10-50 mM | N/A |
| Intermediate Dilution | Aqueous Medium | 100-500 µM | 1-2% |
| Final Working Solution | Aqueous Medium | 0.1-10 µM | ≤ 0.1% |
Advanced Strategies for Enhancing Solubility
For particularly challenging experiments requiring higher concentrations of this compound, the use of solubilizing excipients can be explored. These should be used with caution and validated for compatibility with your specific cell line and assay.
-
Co-solvents: In some instances, a small percentage of a biocompatible co-solvent like polyethylene glycol (PEG) can be included in the final aqueous solution to improve solubility.
-
Cyclodextrins: These molecules can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.
-
Surfactants: Non-ionic surfactants can form micelles that help to keep hydrophobic drugs in solution.
When using any of these agents, it is crucial to run appropriate vehicle controls to account for any potential effects of the excipient on the experimental outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Establishing a high throughput screen of drug solubility in pharmaceutical excipients [worldpharmatoday.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. lifetein.com [lifetein.com]
Technical Support Center: Control Experiments for Studying KYN-101's AHR Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing KYN-101 as an Aryl Hydrocarbon Receptor (AHR) inhibitor. The following information is intended for an audience of researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells are showing high levels of toxicity after treatment with this compound. What could be the cause and how can I troubleshoot this?
A1: High cytotoxicity can be a common issue when working with small molecule inhibitors. Here are some potential causes and troubleshooting steps:
-
Inhibitor Concentration: The concentration of this compound may be too high for your specific cell line.
-
Troubleshooting: Perform a dose-response curve to determine the optimal, non-toxic concentration range for your experiment. Start with a broad range of concentrations and narrow it down to a concentration that effectively inhibits AHR without causing significant cell death. It is recommended to use concentrations at or slightly above the IC50 for the primary target to minimize off-target effects.
-
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.
-
Troubleshooting: Ensure the final concentration of the solvent in your cell culture media is low (typically ≤ 0.1% v/v). Always include a vehicle control (media with the same concentration of solvent as the this compound treated wells) in your experiments to account for any solvent-induced effects.
-
-
Off-Target Effects: At higher concentrations, this compound may inhibit other cellular targets essential for cell survival.
-
Troubleshooting: Lower the inhibitor concentration and validate your findings with a structurally different AHR inhibitor. If the toxicity persists with a different inhibitor at an effective concentration, the effect is more likely on-target. If not, off-target effects should be investigated.
-
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.
-
Troubleshooting: If possible, test this compound on a panel of cell lines to understand its cytotoxicity profile.
-
Q2: I am not observing any inhibition of my AHR target gene expression after treating with this compound. What are the possible reasons?
A2: A lack of inhibition can be due to several factors, from experimental setup to cellular mechanisms:
-
Compound Inactivity: The this compound compound may have degraded.
-
Troubleshooting: Ensure proper storage of this compound as recommended by the supplier. Prepare fresh stock solutions for your experiments.
-
-
Insufficient AHR Activation in the Control Group: The AHR pathway may not be sufficiently activated in your positive control group, making it difficult to observe inhibition.
-
Troubleshooting: Use a potent AHR agonist, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) or β-naphthoflavone (β-NF), as a positive control to ensure robust AHR pathway activation.
-
-
Sub-optimal this compound Concentration: The concentration of this compound used may be too low to effectively inhibit AHR.
-
Troubleshooting: Perform a dose-response experiment to determine the IC50 value of this compound for AHR inhibition in your specific assay.
-
-
Cell Line Specific Factors: Some cell lines may have lower AHR expression or altered signaling pathways.
-
Troubleshooting: Confirm AHR expression in your cell line using techniques like Western blot or qPCR. Consider using a cell line known to have a robust AHR response, such as HepG2 cells.[1]
-
-
Assay Timing: The time point at which you are measuring target gene expression may not be optimal.
-
Troubleshooting: Perform a time-course experiment to determine the peak of AHR target gene expression after agonist treatment and the optimal time for observing inhibition by this compound.
-
Q3: I am seeing paradoxical results where both an AHR agonist and this compound (an antagonist) are producing a similar phenotypic effect in my cancer cell model. How can I interpret this?
A3: This is a complex but recognized phenomenon in AHR biology. The functional outcome of AHR modulation can be highly context-dependent.[2][3][4]
-
Ligand-Specific Signaling: Different AHR ligands can induce distinct downstream signaling pathways. It is possible that the endogenous ligand activating AHR in your model and the exogenous agonist you are using are driving different cellular programs. This compound might be blocking the endogenous signaling, leading to one outcome, while the agonist might be activating a separate pathway that coincidentally leads to a similar phenotypic endpoint.[2][4]
-
Non-Canonical AHR Signaling: AHR can signal through pathways that are independent of its canonical dimerization with ARNT and binding to Xenobiotic Response Elements (XREs). This compound might be more effective at inhibiting one pathway over another.
-
Cellular Context: The effect of AHR modulation can vary significantly between different cell types and tumor microenvironments.
To dissect these paradoxical findings, consider the following experiments:
-
Gene Expression Profiling: Perform RNA sequencing or a targeted qPCR panel to analyze the expression of a broader range of AHR target genes and genes associated with the observed phenotype. This can help differentiate the signaling pathways activated by the agonist versus those inhibited by this compound.
-
Use of Multiple Agonists and Antagonists: Test a panel of structurally diverse AHR agonists and antagonists to see if the paradoxical effect is specific to a particular compound.
-
Knockdown/Knockout Models: Use siRNA or CRISPR/Cas9 to knockdown or knockout AHR in your cell line. This will provide a definitive negative control for AHR-dependent effects.
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Parameter | This compound Value | Reference Agonist (Concentration) |
| AHR Reporter Assay | Human HepG2 | IC50 | 22 nM[1] | TCDD (various) |
| AHR Reporter Assay | Murine Hepa1 | IC50 | 23 nM[1] | TCDD (various) |
| AHR Target Gene Expression (CYP1A1) | IDOhigh Melanoma Cells | mRNA levels | Decreased[1] | Endogenous Kynurenine |
| AHR Target Gene Expression (CYP1B1) | IDOhigh Melanoma Cells | mRNA levels | Decreased[1] | Endogenous Kynurenine |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Action |
| High Cytotoxicity | Inhibitor concentration too high | Perform dose-response curve to find optimal concentration. |
| Solvent toxicity | Use a final solvent concentration of ≤ 0.1% and include a vehicle control. | |
| Off-target effects | Lower concentration; validate with a structurally different inhibitor. | |
| No AHR Inhibition | Compound degradation | Use fresh stock solutions. |
| Insufficient AHR activation | Use a potent AHR agonist as a positive control. | |
| Sub-optimal inhibitor concentration | Determine IC50 with a dose-response experiment. | |
| Paradoxical Effects | Ligand-specific signaling | Profile gene expression with different ligands; use multiple agonists/antagonists. |
| Non-canonical AHR signaling | Investigate non-canonical pathway components. | |
| Cellular context | Compare results across different cell lines. |
Experimental Protocols
Protocol 1: AHR Reporter Gene Assay
This protocol is for determining the IC50 of this compound in an AHR-responsive reporter cell line.
Materials:
-
AHR reporter cell line (e.g., HepG2-Lucia™ AhR Cells)[5]
-
Cell culture medium
-
This compound
-
AHR agonist (e.g., TCDD or β-naphthoflavone)
-
Vehicle (e.g., DMSO)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Cell Seeding: Seed the AHR reporter cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. Also, prepare a solution of the AHR agonist at a concentration that gives a robust signal (e.g., EC80).
-
Treatment:
-
Negative Control: Add medium with vehicle only.
-
Positive Control: Add medium with the AHR agonist and vehicle.
-
Test Wells: Add the this compound dilutions to the wells, followed by the AHR agonist.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the positive and negative controls. Plot the percent inhibition against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Off-Target Kinase Activity Assay
This protocol provides a general workflow for assessing the off-target effects of this compound on a panel of kinases.
Materials:
-
This compound
-
A panel of purified kinases
-
Kinase-specific substrates
-
ATP
-
Kinase assay buffer
-
A suitable kinase activity detection system (e.g., ADP-Glo™, LanthaScreen™)
Methodology:
-
Compound Preparation: Prepare a solution of this compound at a concentration at least 10-fold higher than its AHR IC50.
-
Kinase Reaction: In a multi-well plate, set up the kinase reactions containing the kinase, its substrate, ATP, and the kinase assay buffer.
-
Treatment: Add this compound or vehicle to the respective wells. Include a known inhibitor for each kinase as a positive control for inhibition.
-
Incubation: Incubate the plate at the optimal temperature for the kinases (usually 30°C or 37°C) for a predetermined amount of time.
-
Detection: Stop the reaction and measure the kinase activity using the chosen detection system.
-
Data Analysis: Calculate the percent inhibition of each kinase by this compound relative to the vehicle control. Any kinase showing significant inhibition should be further investigated with a full dose-response curve to determine the IC50 for the off-target interaction.
Mandatory Visualizations
Caption: Canonical AHR signaling pathway and the inhibitory action of this compound.
References
- 1. Blockade of the AHR restricts a Treg-macrophage suppressive axis induced by L-Kynurenine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Towards Resolving the Pro- and Anti-Tumor Effects of the Aryl Hydrocarbon Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Towards Resolving the Pro- and Anti-Tumor Effects of the Aryl Hydrocarbon Receptor | Semantic Scholar [semanticscholar.org]
- 4. Towards Resolving the Pro- and Anti-Tumor Effects of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
Validation & Comparative
Comparative Analysis of KYN-101 and Other Aryl Hydrocarbon Receptor (AHR) Antagonists
A Detailed Guide for Researchers and Drug Development Professionals
The Aryl Hydrocarbon Receptor (AHR) has emerged as a critical regulator of immune responses, particularly within the tumor microenvironment. Its activation by endogenous ligands, such as the tryptophan metabolite kynurenine, can lead to immunosuppression and tumor progression. Consequently, the development of AHR antagonists has become a promising strategy in immuno-oncology. This guide provides a comprehensive comparative analysis of KYN-101, a potent and selective AHR antagonist, with other notable AHR inhibitors, including the clinical candidate IK-175 (also known as BAY 2416964) and the widely used research tool CH-223191.
Quantitative Performance Comparison
The following tables summarize the key in vitro and in vivo performance data for this compound and its comparators. It is important to note that direct head-to-head comparisons are limited, and data is compiled from various studies with differing experimental conditions.
| Compound | Target | Assay System | IC50 (nM) | Reference |
| This compound | Human AHR | HepG2 DRE-luciferase reporter assay | 22 | [1] |
| Murine AHR | Hepa1 Cyp-luc assay | 23 | [1] | |
| IK-175 (BAY 2416964) | Human AHR | Radioligand binding competition assay | 0.5 | [2] |
| Human AHR | HepG2 DRE-luciferase reporter assay (basal activity) | 14 | [2] | |
| Human AHR | HepG2 DRE-luciferase reporter assay (VAF347-stimulated) | 91 | ||
| CH-223191 | Human AHR | Radioligand binding competition assay | 9.0 | [2] |
| Human AHR | HepG2 cells (TCDD-induced luciferase activity) | 30 |
Table 1: In Vitro Potency of AHR Antagonists. This table compares the half-maximal inhibitory concentration (IC50) of this compound, IK-175, and CH-223191 in various in vitro assays. Lower IC50 values indicate higher potency.
| Compound | Mouse Model | Cell Line | Dosing Regimen | Key Findings | Reference |
| This compound | C57BL/6 | B16-IDO1 melanoma | 10 mg/kg, p.o., daily | Showed anti-cancer activity and improved survival. | [1] |
| IK-175 | C57BL/6 | B16-IDO1 melanoma | 25 mg/kg, p.o., daily | Demonstrated significant antitumor activity, both as a monotherapy and in combination with an anti-PD-1 antibody. | [2] |
| BALB/c | CT26 colorectal cancer | 25 mg/kg, p.o., daily | Showed significant antitumor activity, both as a monotherapy and in combination with an anti-PD-1 antibody. | [2] | |
| CH-223191 | C57BL/6 | B16-IDO or B16-TDO melanoma | Not specified | Inhibited tumor growth in both models. | |
| ICR mice | TCDD-induced toxicity model | 10 mg/kg, p.o., daily | Prevented TCDD-induced toxicities. |
Table 2: In Vivo Efficacy of AHR Antagonists. This table summarizes the in vivo anti-tumor efficacy of this compound, IK-175, and CH-223191 in various preclinical cancer models.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language for use with Graphviz.
Figure 1: Canonical Aryl Hydrocarbon Receptor (AHR) Signaling Pathway.
Figure 2: General Experimental Workflow for AHR Antagonist Evaluation.
Detailed Experimental Protocols
In Vitro AHR Antagonist Activity Assay (HepG2 DRE-Luciferase Reporter Assay)
This assay is widely used to determine the potency of AHR antagonists by measuring their ability to inhibit ligand-induced AHR-dependent gene transcription.
1. Cell Culture and Seeding:
-
Culture HepG2 cells stably transfected with a Dioxin Response Element (DRE)-driven luciferase reporter construct in appropriate growth medium (e.g., MEM supplemented with 10% FBS, non-essential amino acids, sodium pyruvate, and penicillin/streptomycin).
-
Seed the cells in a 96-well white, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
2. Compound Treatment:
-
Prepare serial dilutions of the AHR antagonist (e.g., this compound) in assay medium.
-
Pre-incubate the cells with the antagonist for a defined period (e.g., 1 hour) at 37°C.
-
Add a known AHR agonist (e.g., kynurenine or a synthetic agonist like VAF347) at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the vehicle control.
-
Incubate the plate for a further period (e.g., 24 hours) at 37°C.
3. Luciferase Activity Measurement:
-
After incubation, lyse the cells using a suitable lysis buffer.
-
Add a luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
4. Data Analysis:
-
Normalize the luciferase activity to a control for cell viability (e.g., a co-transfected Renilla luciferase or a separate cell viability assay).
-
Plot the normalized luciferase activity against the logarithm of the antagonist concentration.
-
Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced luciferase activity, using a non-linear regression analysis.
In Vivo Tumor Efficacy Study (Syngeneic B16-IDO1 Melanoma Model)
This model is used to evaluate the anti-tumor efficacy of AHR antagonists in an immunocompetent setting where the tumor cells overexpress IDO1, leading to a kynurenine-rich, immunosuppressive microenvironment.
1. Animal Model and Cell Line:
-
Use female C57BL/6 mice, typically 6-8 weeks old.
-
Culture B16-IDO1 melanoma cells, which are B16-F10 cells engineered to overexpress indoleamine 2,3-dioxygenase 1 (IDO1).
2. Tumor Implantation:
-
Harvest B16-IDO1 cells during their exponential growth phase.
-
Resuspend the cells in a sterile, serum-free medium or PBS.
-
Subcutaneously inject a defined number of cells (e.g., 2 x 10^5 cells in 50 µL) into the flank of each mouse.
3. Treatment Regimen:
-
Once tumors reach a palpable size (e.g., ~30-50 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound, anti-PD-1 antibody, combination of this compound and anti-PD-1).
-
Administer the AHR antagonist at a specified dose and schedule. For example, this compound can be administered orally at 10 mg/kg daily.[1] IK-175 has been administered orally at 25 mg/kg daily.[2]
-
Administer other treatments, such as an anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneally, every 3 days for a set number of doses).
4. Efficacy Assessment:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (length x width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, or when tumors reach a predetermined size, euthanize the mice.
-
Analyze tumor growth inhibition and survival rates between the different treatment groups.
Conclusion
This compound is a potent and selective AHR antagonist with demonstrated in vitro and in vivo activity. Comparative data suggests that newer antagonists like IK-175 may exhibit even greater potency in binding to the AHR. However, the in vivo efficacy of these compounds can be influenced by various factors including their pharmacokinetic and pharmacodynamic properties. The choice of an AHR antagonist for research or therapeutic development will depend on a careful evaluation of its potency, selectivity, oral bioavailability, and performance in relevant preclinical models. The experimental protocols provided in this guide offer a framework for conducting such comparative analyses. Further head-to-head studies under standardized conditions will be crucial for a definitive comparison of these promising therapeutic agents.
References
KYN-101: A Potent and Selective AHR Inhibitor for Advancing Immuno-oncology Research
A comprehensive analysis of KYN-101's Aryl Hydrocarbon Receptor (AHR) inhibitory activity in comparison to other established antagonists, supported by experimental data and detailed protocols.
This guide provides researchers, scientists, and drug development professionals with an objective comparison of this compound, a potent and selective Aryl Hydrocarbon Receptor (AHR) inhibitor, against other known AHR antagonists. The AHR pathway is a critical regulator of immune responses, and its inhibition has emerged as a promising strategy in immuno-oncology. This document summarizes the quantitative data on the inhibitory activities of these compounds, details the experimental methodologies for their validation, and provides visual representations of the AHR signaling pathway and experimental workflows.
Comparative Inhibitory Activity of AHR Antagonists
The potency of this compound in inhibiting AHR signaling has been evaluated and compared with other well-characterized AHR inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from various in vitro assays. Lower IC50 values are indicative of higher potency.
| Compound | Assay Type | Cell Line | Ligand/Stimulus | IC50 (nM) |
| This compound | DRE-Luciferase Reporter | Human HepG2 | - | 22[1] |
| This compound | Cyp-luciferase Reporter | Murine Hepa1 | - | 23[1] |
| CH223191 | DRE-Luciferase Reporter | - | TCDD | 30[2][3][4] |
| BAY 2416964 | CYP1A1 Expression | Human U937 | Kynurenic Acid | 21[5] |
| BAY 2416964 | CYP1A1 Expression | Mouse Splenocytes | Kynurenic Acid | 18[5] |
| α-Naphthoflavone | Aromatase Inhibition | - | - | 500[6] |
| Clofazimine | AHR Activation | - | TCDD, BaP | Low micromolar[7] |
Key Observations:
-
This compound demonstrates potent AHR inhibition with IC50 values in the low nanomolar range, comparable to the well-established inhibitor CH223191.[1][2][3][4]
-
BAY 2416964 also shows significant potency in inhibiting the expression of the AHR target gene, CYP1A1.[5]
-
α-Naphthoflavone and Clofazimine exhibit AHR inhibitory activity, though generally at higher concentrations compared to this compound, CH223191, and BAY 2416964.[6][7]
AHR Signaling Pathway and Mechanism of Inhibition
The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that plays a crucial role in regulating gene expression in response to various environmental and endogenous ligands. Upon ligand binding, AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to Dioxin Response Elements (DREs) in the promoter regions of target genes, such as CYP1A1 and CYP1B1, initiating their transcription. This compound and other AHR inhibitors act by competitively binding to the AHR, preventing its activation and subsequent downstream signaling.
Experimental Protocols for Validating AHR-Inhibitory Activity
Accurate and reproducible methods are essential for validating the AHR-inhibitory activity of compounds like this compound. Below are detailed protocols for two key in vitro assays.
Dioxin Response Element (DRE) Luciferase Reporter Assay
This cell-based assay is a widely used method to screen for AHR agonists and antagonists. It utilizes a reporter gene, typically luciferase, under the control of a promoter containing DREs.
Principle: Activation of AHR by a ligand leads to the binding of the AHR/ARNT complex to the DREs, driving the expression of the luciferase reporter gene. AHR inhibitors will compete with the activating ligand, resulting in a decrease in luciferase activity.
Methodology:
-
Cell Culture: Stably transfected cell lines containing a DRE-luciferase reporter construct (e.g., HepG2-DRE-Luc) are cultured in appropriate media.
-
Plating: Cells are seeded into 96-well plates and allowed to attach overnight.
-
Treatment: Cells are treated with a known AHR agonist (e.g., TCDD or kynurenine) in the presence or absence of varying concentrations of the test compound (e.g., this compound). Appropriate vehicle controls are included.
-
Incubation: Plates are incubated for a specified period (e.g., 24 hours) to allow for AHR activation and luciferase expression.
-
Lysis and Luciferase Assay: Cells are lysed, and a luciferase substrate is added. The resulting luminescence is measured using a luminometer.
-
Data Analysis: The luminescence signal is normalized to a control (e.g., cell viability assay) and the IC50 value is calculated from the dose-response curve.
Quantitative Real-Time PCR (qPCR) for AHR Target Gene Expression
This assay directly measures the mRNA levels of AHR target genes, such as CYP1A1 and CYP1B1, to assess the inhibitory effect of a compound on AHR signaling.
Principle: AHR activation leads to an increase in the transcription of its target genes. AHR inhibitors will suppress this induction, leading to lower mRNA levels of these genes.
Methodology:
-
Cell Culture and Treatment: Cells known to express AHR and its target genes (e.g., primary hepatocytes, cancer cell lines) are cultured and treated with an AHR agonist and the test inhibitor as described for the DRE-luciferase assay.
-
RNA Extraction: Total RNA is extracted from the cells using a suitable kit.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR: The cDNA is used as a template for qPCR with primers specific for AHR target genes (e.g., CYP1A1, CYP1B1) and a housekeeping gene (for normalization).
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, and the inhibitory effect of the compound is determined by comparing the expression levels in treated versus untreated cells.
Conclusion
The data presented in this guide demonstrate that this compound is a highly potent and selective inhibitor of the Aryl Hydrocarbon Receptor. Its inhibitory activity is comparable to or exceeds that of other commonly used AHR antagonists. The provided experimental protocols offer a standardized approach for researchers to independently validate and compare the efficacy of AHR inhibitors in their own experimental systems. The continued investigation of this compound and other AHR antagonists holds significant promise for the development of novel immunotherapies for cancer and other diseases where AHR signaling is dysregulated.
References
- 1. Blockade of the AHR restricts a Treg-macrophage suppressive axis induced by L-Kynurenine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CH-223191 | AhR antagonist | TargetMol [targetmol.com]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Recent advances in the development of AHR antagonists in immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
KYN-101: A Comparative Analysis of a Novel AHR Inhibitor in the Immunotherapy Landscape
For Researchers, Scientists, and Drug Development Professionals
The field of immuno-oncology is continually evolving, with novel therapeutic targets emerging to overcome resistance to existing treatments. One such target is the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor implicated in tumor immune evasion. KYN-101, a potent and selective AHR inhibitor, has demonstrated preclinical promise in restoring anti-tumor immunity by blocking the immunosuppressive effects of the kynurenine pathway. This guide provides a comprehensive comparison of this compound's preclinical efficacy with clinical data from other immunotherapies, including those targeting the same pathway and current standards of care.
Mechanism of Action: Targeting the IDO/TDO-Kynurenine-AHR Axis
The enzymes Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO) are often overexpressed in the tumor microenvironment, leading to the depletion of the essential amino acid tryptophan and the accumulation of its metabolite, kynurenine. Kynurenine acts as a natural ligand for AHR, and its activation in immune cells leads to a cascade of immunosuppressive effects, including the promotion of regulatory T cells (Tregs) and the suppression of effector T cell function. This ultimately allows cancer cells to evade immune surveillance.
This compound is designed to directly counteract this by competitively inhibiting the binding of kynurenine to AHR. This blockade is intended to reverse the immunosuppressive tumor microenvironment and enhance the efficacy of other immunotherapies, such as checkpoint inhibitors.
Comparative Efficacy Data
To provide a comprehensive overview, the following tables summarize the efficacy of this compound's close analog, IK-175, and other relevant immunotherapies. Direct head-to-head clinical trial data for this compound is not yet available.
Table 1: Clinical Efficacy of AHR Inhibitors
| Compound | Phase | Tumor Types | Treatment | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Key Findings |
| IK-175 (AHR Inhibitor) | Phase 1a/b | Advanced Solid Tumors, Urothelial Carcinoma | Monotherapy & in combination with Nivolumab | Monotherapy (UC): 1/10 PRCombination (UC): 2/10 PR | - | Well-tolerated with preliminary anti-tumor activity in heavily pre-treated patients.[1][2] |
| BAY 2416964 (AHR Inhibitor) | Phase 1 | Advanced Solid Tumors | Monotherapy | 1 PR (Thymoma) | 32.8% SD | Well-tolerated, with evidence of AHR inhibition and immune modulation.[3][4] |
PR: Partial Response, SD: Stable Disease, UC: Urothelial Carcinoma
Table 2: Clinical Efficacy of IDO Pathway Inhibitors (for comparison)
| Compound | Phase | Tumor Types | Treatment | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Key Findings |
| Epacadostat (IDO1 Inhibitor) | Phase 3 (ECHO-301) | Unresectable or Metastatic Melanoma | + Pembrolizumab | No significant improvement over Pembrolizumab alone | No significant improvement | Did not meet primary endpoint of improving PFS.[5] |
| Navoximod (IDO1 Inhibitor) | Phase 1a | Recurrent Advanced Solid Tumors | Monotherapy | 0% | - | Well-tolerated, with stable disease observed in 36% of patients.[6][7][8] |
| Indoximod (IDO Pathway Inhibitor) | Phase 2 | Advanced Melanoma | + Pembrolizumab | 51% | 12.4 months | Well-tolerated with encouraging anti-tumor efficacy.[9] |
Table 3: Efficacy of Standard of Care Immunotherapies (for context)
| Compound | Tumor Type | Treatment | Objective Response Rate (ORR) | Median Overall Survival (OS) |
| Pembrolizumab (Anti-PD-1) | Advanced Melanoma | Monotherapy | ~33% | ~23 months |
| Nivolumab (Anti-PD-1) | Advanced Melanoma | Monotherapy | ~32% | ~37.5 months |
| Ipilimumab + Nivolumab | Advanced Melanoma | Combination | ~58% | Not Reached (at 5 years) |
Data for standard of care therapies are based on pivotal trials and may vary based on patient population and line of therapy.
Experimental Protocols
Detailed methodologies are crucial for the interpretation of efficacy data. Below are summaries of the experimental protocols for the key clinical trials cited.
IK-175-001 (NCT04200963) Phase 1a/b Study
-
Objective: To evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of IK-175 as a single agent and in combination with nivolumab.[1][2]
-
Patient Population: Patients with locally advanced or metastatic solid tumors who have progressed on standard of care therapies. The expansion cohort focused on patients with urothelial carcinoma who had progressed on prior checkpoint inhibitors.[1][10]
-
Treatment Arms:
-
Monotherapy: IK-175 administered orally once daily in a dose-escalation design.
-
Combination Therapy: IK-175 administered orally once daily with nivolumab administered intravenously every 4 weeks.
-
-
Endpoints:
-
Primary: Maximum tolerated dose (MTD), recommended Phase 2 dose (RP2D), and incidence of adverse events.
-
Secondary: Objective response rate (ORR), duration of response (DOR), disease control rate (DCR), and pharmacokinetic parameters.
-
ECHO-301/KEYNOTE-252 (NCT02752074) Phase 3 Study
-
Objective: To evaluate the efficacy and safety of epacadostat in combination with pembrolizumab compared to pembrolizumab monotherapy in patients with unresectable or metastatic melanoma.[5]
-
Patient Population: Adult patients with unresectable or metastatic melanoma who had not received prior systemic therapy for advanced disease.
-
Treatment Arms:
-
Experimental Arm: Epacadostat (100 mg orally twice daily) + Pembrolizumab (200 mg IV every 3 weeks).
-
Control Arm: Placebo + Pembrolizumab (200 mg IV every 3 weeks).
-
-
Endpoints:
-
Primary: Progression-free survival (PFS) and overall survival (OS).
-
Secondary: Objective response rate (ORR), duration of response (DOR), and safety.
-
Comparative Logic and Future Directions
The rationale for targeting AHR is based on the limitations observed with upstream inhibitors of the kynurenine pathway, such as IDO1 inhibitors. While IDO inhibitors showed initial promise, the Phase 3 failure of epacadostat highlighted the complexity of this immunosuppressive axis.[5] AHR acts as a downstream signaling hub for various immunosuppressive metabolites, not just kynurenine. Therefore, inhibiting AHR offers a potentially more comprehensive approach to reversing immune suppression within the tumor microenvironment.
The preliminary clinical data for AHR inhibitors like IK-175 and BAY 2416964 are encouraging, demonstrating a manageable safety profile and early signs of clinical activity, particularly in heavily pre-treated patient populations.[1][4][11] Further clinical development, including randomized controlled trials, will be crucial to definitively establish the efficacy of this compound and other AHR inhibitors in the immunotherapy armamentarium. The potential for combination therapies, particularly with checkpoint inhibitors, remains a key area of investigation to overcome resistance and improve patient outcomes.
References
- 1. onclive.com [onclive.com]
- 2. ascopubs.org [ascopubs.org]
- 3. Clinical trial of new AhR inhibitor shows cancer might be even more wily than we thought | MD Anderson Cancer Center [mdanderson.org]
- 4. ascopubs.org [ascopubs.org]
- 5. merck.com [merck.com]
- 6. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. researchgate.net [researchgate.net]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. Safety of an AHR Inhibitor Demonstrated in Early Phase Clinical Trial | Cancer [labroots.com]
- 11. jitc.bmj.com [jitc.bmj.com]
Head-to-Head In Vitro Comparison: KYN-101 and ITE as Modulators of the Aryl Hydrocarbon Receptor Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of two prominent modulators of the Aryl Hydrocarbon Receptor (AHR) signaling pathway: KYN-101, a synthetic antagonist, and 2-(1’H-indole-3’-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE), an endogenous agonist. The AHR pathway is a critical regulator of immune responses and cellular homeostasis, making its modulation a key therapeutic strategy in oncology and immunology. This document summarizes key quantitative data, details experimental methodologies for cited assays, and provides visual representations of the signaling pathway and experimental workflows.
Data Presentation: Quantitative Comparison of this compound and ITE
The following tables summarize the in vitro characteristics and effects of this compound and ITE on the AHR signaling pathway and downstream cellular responses.
Table 1: In Vitro AHR Modulation
| Parameter | This compound | ITE |
| Mechanism of Action | AHR Antagonist | AHR Agonist |
| Binding Affinity (Ki) | Not explicitly reported | 3 nM[1] |
| IC50 (Human HepG2 DRE-Luciferase Reporter Assay) | 22 nM[2] | Not reported |
| EC50 (AHR-dependent transcription) | Not applicable | 36 pM (for FICZ, another potent agonist)[1] |
Table 2: In Vitro Effect on AHR Target Gene Expression
| Gene | Cell Line | Treatment Condition | This compound Effect | ITE Effect |
| CYP1A1 | IDOhigh Melanoma Cells | 24-hour treatment | Decreased mRNA expression[2] | Not directly compared |
| CYP1B1 | IDOhigh Melanoma Cells | 24-hour treatment | Decreased mRNA expression[2] | Not directly compared |
| CYP1B1 | MCF-10A Cells | 6-hour treatment in the presence of kynurenine | Decreased kynurenine-induced expression[3] | Not applicable |
Table 3: In Vitro Effects on T-Cell Responses
| Parameter | This compound | ITE |
| Effect on T-Cell Differentiation | AHR inhibition with a related inhibitor increased IL-17A+ cells and decreased IL-22+ cells.[4] | Increased IL-22+ expressing cells.[4] |
| Effect on Cytokine Production | AHR inhibition with a related inhibitor decreased IL-22 and increased IL-2 in activated human T-cells.[4] | Not directly compared |
Experimental Protocols
Detailed methodologies for the key in vitro experiments cited in this guide are provided below.
AHR-Dependent Luciferase Reporter Assay
This assay is used to determine the potency of compounds in modulating AHR-mediated gene transcription.
-
Cell Culture: Human hepatoma (HepG2) cells, stably transfected with a Dioxin Response Element (DRE)-driven luciferase reporter plasmid, are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1-2 x 10^4 cells per well and allowed to attach overnight.
-
Compound Treatment:
-
For Antagonist Activity (this compound): Cells are pre-incubated with varying concentrations of this compound for 1 hour. Subsequently, a known AHR agonist (e.g., kynurenine or TCDD) is added at a concentration that elicits a sub-maximal response (e.g., EC80).
-
For Agonist Activity (ITE): Cells are treated with varying concentrations of ITE.
-
-
Incubation: The plates are incubated for 24 hours at 37°C.
-
Luciferase Assay: The medium is removed, and cells are lysed. A luciferase substrate is added to the lysate, and the resulting luminescence, which is proportional to AHR activation, is measured using a luminometer.
-
Data Analysis: The IC50 value for antagonists or EC50 value for agonists is calculated by plotting the luminescence signal against the compound concentration and fitting the data to a dose-response curve.
Quantitative Real-Time PCR (qPCR) for AHR Target Gene Expression
This method quantifies the changes in mRNA levels of AHR target genes, such as CYP1A1 and CYP1B1, in response to compound treatment.
-
Cell Culture and Treatment: A relevant cell line (e.g., cancer cell lines with high endogenous AHR activity or primary immune cells) is cultured and treated with this compound or ITE at various concentrations for a specified duration (e.g., 6-24 hours).
-
RNA Extraction: Total RNA is isolated from the cells using a commercial RNA extraction kit according to the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using a spectrophotometer.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.
-
qPCR: The qPCR reaction is performed using a qPCR instrument with specific primers for the target genes (e.g., CYP1A1, CYP1B1) and a housekeeping gene (e.g., GAPDH, B2M) for normalization. The reaction mixture typically contains cDNA, forward and reverse primers, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe.
-
Data Analysis: The relative expression of the target genes is calculated using the delta-delta Ct (ΔΔCt) method, normalizing the expression to the housekeeping gene and comparing the treated samples to the vehicle control.
In Vitro T-Cell Cytokine Production Assay
This assay measures the effect of AHR modulators on the production of cytokines by activated T-cells.
-
T-Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation. CD4+ or CD8+ T-cells are then purified from the PBMCs using magnetic-activated cell sorting (MACS).
-
T-Cell Activation: T-cells are activated in culture plates coated with anti-CD3 and anti-CD28 antibodies, which mimic the primary and co-stimulatory signals for T-cell activation.
-
Compound Treatment: The activated T-cells are cultured in the presence of varying concentrations of this compound or ITE for a period of 48-72 hours.
-
Cytokine Measurement:
-
ELISA: The concentration of specific cytokines (e.g., IL-2, IL-10, IFN-γ, IL-17, IL-22) in the cell culture supernatants is measured using enzyme-linked immunosorbent assay (ELISA) kits.
-
Intracellular Cytokine Staining and Flow Cytometry: For single-cell analysis, cells are treated with a protein transport inhibitor (e.g., Brefeldin A) for the final few hours of culture. The cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies specific for the cytokines of interest. The percentage of cells producing each cytokine is then quantified by flow cytometry.
-
-
Data Analysis: The levels of cytokines in treated samples are compared to those in vehicle-treated control samples to determine the effect of the compounds on T-cell function.
Visualizations: Signaling Pathways and Experimental Workflows
Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
Caption: The AHR signaling pathway, illustrating agonist (ITE) activation and antagonist (this compound) inhibition.
Experimental Workflow for In Vitro T-Cell Cytokine Production Assay
Caption: Workflow for assessing the impact of this compound and ITE on T-cell cytokine production.
References
- 1. Multiparameter comparative analysis reveals differential impacts of various cytokines on CART cell phenotype and function ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blockade of the AHR restricts a Treg-macrophage suppressive axis induced by L-Kynurenine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adipocyte-derived kynurenine stimulates malignant transformation of mammary epithelial cells through the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
KYN-101's Potency in the Landscape of Novel Aryl Hydrocarbon Receptor (AHR) Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Aryl Hydrocarbon Receptor (AHR) has emerged as a critical target in immuno-oncology. Its activation by ligands such as kynurenine, a metabolite of tryptophan, within the tumor microenvironment leads to immunosuppression and tumor progression.[1][2] Consequently, the development of potent AHR inhibitors is a key strategy in cancer immunotherapy. This guide provides a comparative analysis of KYN-101, a potent AHR antagonist, against other novel inhibitors, supported by experimental data and detailed methodologies to aid in research and development efforts.
Potency Comparison of AHR Inhibitors
The following table summarizes the in vitro potency of this compound and other recently developed AHR inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness. A lower IC50 value indicates a more potent inhibitor.
| Compound | Assay Type | Cell Line | Agonist | IC50 (nM) | Reference |
| This compound | DRE-Luciferase Reporter | Human HepG2 | - | 22 | [3] |
| This compound | Cyp-luc Assay | Murine Hepa1 | - | 23 | [3] |
| IK-175 | DRE-Luciferase Reporter | Human HepG2 | VAF347 | 91 | [1] |
| IK-175 | CYP1A1 Gene Expression | Activated Human T cells | - | 11 | [1] |
| IK-175 | IL22 Gene Expression | Activated Human T cells | - | 30 | [1] |
| IK-175 | IL22 Production | Activated Human T cells | - | 7 | [1] |
| CH-223191 | Luciferase Activity | - | TCDD | 30 | [4][5][6][7] |
| BAY-2416964 | Cellular Assay | Human | - | 22 | [8] |
| BAY-2416964 | Cellular Assay | Mouse | - | 15 | [8] |
| GNF-351 | AHR Activation | Human Hepatocytes | TCDD | 8.5 | [8] |
| GNF-351 | AHR Activation | Mouse Hepatocytes | TCDD | 116 | [8] |
Experimental Protocols
The determination of AHR inhibitor potency predominantly relies on cell-based reporter gene assays. Below is a detailed methodology for a typical Dioxin Response Element (DRE)-driven luciferase reporter assay.
AHR DRE-Luciferase Reporter Gene Assay
Objective: To determine the in vitro potency of AHR inhibitors by measuring the inhibition of ligand-induced AHR-dependent reporter gene expression.
Materials:
-
Human hepatoma cell line (e.g., HepG2) stably transfected with a DRE-luciferase reporter construct.
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
AHR agonist (e.g., TCDD, VAF347, or kynurenine).
-
Test compounds (AHR inhibitors).
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the HepG2-DRE-luciferase reporter cells into 96-well plates at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of the test AHR inhibitors and the reference compound in the appropriate vehicle (e.g., DMSO).
-
Treatment:
-
For antagonist mode, pretreat the cells with the serially diluted inhibitor compounds for a specified period (e.g., 1 hour).
-
Following pretreatment, add a fixed concentration of the AHR agonist to all wells (except for the vehicle control) to induce AHR activation.
-
-
Incubation: Incubate the plates for a defined period (e.g., 6-24 hours) to allow for reporter gene expression.
-
Luciferase Assay:
-
Remove the culture medium from the wells.
-
Lyse the cells and add the luciferase assay substrate according to the manufacturer's instructions.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Normalize the luciferase activity to a control (e.g., cell viability assay or a co-transfected constitutive reporter).
-
Plot the normalized luciferase activity against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the agonist-induced luciferase activity, using a non-linear regression analysis.
-
Visualizing the AHR Signaling Pathway and Experimental Workflow
To better understand the mechanism of action and the experimental process, the following diagrams have been generated using Graphviz.
Caption: AHR Signaling Pathway and Mechanism of Inhibition.
Caption: Experimental Workflow for AHR Inhibitor Potency Assay.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery and Characterization of a Novel Aryl Hydrocarbon Receptor Inhibitor, IK-175, and Its Inhibitory Activity on Tumor Immune Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blockade of the AHR restricts a Treg-macrophage suppressive axis induced by L-Kynurenine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CH-223191 | AhR antagonist | TargetMol [targetmol.com]
- 5. CH 223191 | Aryl Hydrocarbon Receptors | Tocris Bioscience [tocris.com]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Recent advances in the development of AHR antagonists in immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
KYN-101: A Comparative Analysis of its Anti-Tumor Efficacy and Reproducibility
A deep dive into the preclinical and emerging clinical data surrounding the Aryl Hydrocarbon Receptor (AHR) inhibitor, KYN-101, and its standing against comparable agents in the therapeutic landscape.
In the evolving field of oncology, the Aryl Hydrocarbon Receptor (AHR) has emerged as a critical regulator of the tumor microenvironment, influencing immune evasion and tumor progression. This compound, a potent and selective AHR inhibitor, has demonstrated promising anti-tumor activity in preclinical studies by blocking the immunosuppressive effects of the tryptophan metabolite, L-kynurenine (Kyn). This guide provides a comprehensive comparison of this compound's anti-tumor effects across various studies, an examination of its reproducibility, and a benchmark against other AHR inhibitors, namely CH-223191 and IK-175 (also known as BAY 2416964).
In Vitro Potency of AHR Inhibitors
The inhibitory activity of this compound and its counterparts has been quantified through in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric. These values, summarized in the table below, indicate the concentration of the inhibitor required to reduce the AHR activity by half, providing a standardized measure of potency.
| Compound | Assay | IC50 (nM) | Reference |
| This compound | Human HepG2 DRE-luciferase reporter assay | 22 | [1][2] |
| Murine Hepa1 Cyp-luc assay | 23 | [1][2] | |
| IK-175 | Human T-cell CYP1A1 gene expression | 11 | [3] |
| Human T-cell IL22 gene expression | 30 | [3] | |
| Human T-cell IL22 protein production | 7 | [3] |
Preclinical In Vivo Anti-Tumor Efficacy
The true test of an anti-cancer agent lies in its ability to control tumor growth in a living organism. Preclinical studies in mouse models of cancer have been pivotal in demonstrating the in vivo efficacy of this compound, both as a monotherapy and in combination with immune checkpoint inhibitors like anti-PD-1.
This compound in Syngeneic Mouse Models
B16-IDO Melanoma Model: In a B16 melanoma model engineered to overexpress indoleamine 2,3-dioxygenase (IDO), a key enzyme in the kynurenine pathway, this compound demonstrated significant anti-tumor activity. When combined with an anti-PD-1 antibody, this compound led to improved tumor growth delay and extended survival.[1]
CT26 Colorectal Cancer Model: Similar promising results were observed in the CT26 colorectal cancer model, which endogenously expresses high levels of IDO. The combination of this compound and anti-PD-1 resulted in enhanced tumor growth inhibition.[1]
Comparative Preclinical Efficacy of AHR Inhibitors
While direct head-to-head studies are limited, existing preclinical data allows for an indirect comparison of the anti-tumor effects of this compound, CH-223191, and IK-175.
| Compound | Cancer Model | Treatment | Key Findings | Reference |
| This compound | B16-IDO Melanoma | Monotherapy & Combination with anti-PD-1 | Reduced tumor growth and extended survival, especially in combination. | [1] |
| CT26 Colorectal | Combination with anti-PD-1 | Improved tumor growth delay. | [1] | |
| CH-223191 | B16-IDO & B16-TDO Melanoma | Monotherapy | Led to tumor growth inhibition. | [1] |
| Pancreatic Carcinoma (PANC-1) | Monotherapy | Promoted apoptosis. | [4] | |
| IK-175 | B16-IDO1 Melanoma | Monotherapy & Combination with anti-PD-1 | Demonstrated anti-tumor activity. | [3] |
Clinical Landscape of AHR Inhibitors
The translation of preclinical findings into clinical applications is the ultimate goal of drug development. While this compound's clinical development is not as publicly detailed, its close analogue, IK-175 (BAY 2416964), has entered Phase 1 clinical trials, providing valuable insights into the potential of AHR inhibition in cancer patients.
IK-175 (BAY 2416964) Phase 1 Trial in Advanced Solid Tumors
A first-in-human Phase 1a/b study (NCT04200963) has evaluated the safety and efficacy of IK-175, both as a single agent and in combination with the anti-PD-1 antibody nivolumab, in patients with locally advanced or metastatic solid tumors, with a specific focus on urothelial carcinoma.[5][6][7][8]
Key Clinical Findings for IK-175:
-
Urothelial Carcinoma: In heavily pretreated patients with urothelial carcinoma who had progressed on prior checkpoint inhibitors, IK-175 demonstrated encouraging anti-tumor activity.[6][8]
-
Overall Solid Tumors (Dose Escalation): In the broader population of patients with various advanced solid tumors, prolonged stable disease was observed in some patients treated with both monotherapy and combination therapy.[9]
-
Safety: IK-175 was generally well-tolerated, with a manageable safety profile both as a monotherapy and in combination with nivolumab.[7][8]
The promising results in urothelial carcinoma led the FDA to grant Fast Track Designation for IK-175 in combination with immune checkpoint inhibitors for patients with advanced disease who have progressed on prior ICI therapy.[5]
Experimental Methodologies
To ensure the reproducibility and validity of the findings presented, it is crucial to understand the experimental designs employed in these studies. Below are detailed protocols for the key preclinical models used to evaluate this compound's anti-tumor efficacy.
B16-F10 Melanoma Mouse Model Protocol
The B16-F10 murine melanoma model is a widely used syngeneic model to assess cancer immunotherapies.[10][11]
-
Cell Line: B16-F10 melanoma cells, a subclone of the B16 parent tumor line, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.[12]
-
Animal Model: C57BL/6 mice, which are syngeneic to the B16-F10 cells, are used to ensure a competent immune system.
-
Tumor Implantation:
-
Subcutaneous Model: 1 x 10^6 B16.GP cells (a variant of B16-F10) are injected subcutaneously into the right groin of the mice.[13]
-
Intradermal Model: For studies with IDO-overexpressing cells (B16-IDO), 2 x 10^5 cells are inoculated intradermally in the hind flank.[1]
-
Orthotopic (Ear) Model: A surgical procedure is performed to implant tumor cells within a fibrin gel in the ear pinna, allowing for detailed observation of local tumor growth and metastasis.[12][14]
-
-
Treatment: Once tumors reach a palpable size (e.g., ~120 mm³), mice are randomized into treatment groups. This compound is typically administered orally. Anti-PD-1 antibodies are administered intraperitoneally.
-
Endpoints: Tumor volume is measured regularly using calipers. Overall survival is also monitored. At the end of the study, tumors and other tissues can be excised for further analysis, such as immunophenotyping of tumor-infiltrating immune cells.[10][15]
CT26 Colorectal Cancer Mouse Model Protocol
The CT26 model is another well-characterized syngeneic model used to evaluate immunotherapies for colorectal cancer.[16][17]
-
Cell Line: CT26, a murine colon carcinoma cell line derived from a BALB/c mouse.[15][17]
-
Animal Model: BALB/c mice are used as they are syngeneic to the CT26 cells.
-
Tumor Implantation: 1 x 10^6 CT26 cells are injected subcutaneously into the rear flank of the mice.[15] For orthotopic models, cells can be injected into the colonic mucosa following a mechanical injury to facilitate engraftment.[18]
-
Treatment: Similar to the melanoma model, treatment commences once tumors are established.
-
Endpoints: Tumor growth and survival are the primary readouts.[16] The tumor microenvironment can also be analyzed to assess the infiltration and activation of immune cells.
Signaling Pathways and Logical Relationships
The anti-tumor effect of this compound is rooted in its ability to modulate the AHR signaling pathway, which is aberrantly activated in the tumor microenvironment.
This compound Mechanism of Action
The following diagram illustrates the proposed mechanism of action for this compound. In the tumor microenvironment, the enzyme IDO metabolizes tryptophan into kynurenine. Kynurenine then acts as a ligand for the AHR in immune cells, leading to a cascade of events that suppress the anti-tumor immune response. This compound, as an AHR inhibitor, blocks this interaction, thereby restoring immune function.
Caption: this compound inhibits the AHR, blocking kynurenine-mediated immunosuppression.
Experimental Workflow for Preclinical Efficacy Testing
The general workflow for assessing the in vivo efficacy of this compound in a syngeneic mouse model is depicted below. This process ensures a systematic and reproducible evaluation of the drug's anti-tumor properties.
References
- 1. Blockade of the AHR restricts a Treg-macrophage suppressive axis induced by L-Kynurenine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adipocyte-derived kynurenine stimulates malignant transformation of mammary epithelial cells through the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Opposite Effect of L-kynurenine and Ahr Inhibitor Ch223191 on Apoptotic Protein Expression in Pancreatic Carcinoma Cells (Panc-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. researchgate.net [researchgate.net]
- 7. A Phase 1a/b Study of IK-175 as a Single Agent and in Combination With Nivolumab in Patients With Locally Advanced or Metastatic Solid Tumors and Urothelial Carcinoma [clin.larvol.com]
- 8. IK-175, an oral aryl hydrocarbon receptor inhibitor, alone and with nivolumab in patients with advanced solid tumors and urothelial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. oncology.labcorp.com [oncology.labcorp.com]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. Characterization of a B16-F10 melanoma model locally implanted into the ear pinnae of C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for investigating the impact of transcription regulator deficiency on tumor-specific CD8+ T cell responses via adoptive cell transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of a B16-F10 melanoma model locally implanted into the ear pinnae of C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. CT26 Syngeneic Mouse Model of Colon Cancer I CRO Services [explicyte.com]
- 17. CT26 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]
- 18. Optimized protocol for the generation of an orthotopic colon cancer mouse model and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
KYN-101: A Comparative Analysis of Its Anti-Cancer Activity Across Various Cell Lines
For Immediate Release
BOSTON, November 18, 2025 – New comparative data on KYN-101, a potent and selective inhibitor of the aryl hydrocarbon receptor (AHR), reveals its varying efficacy across different cancer cell lines. This guide provides a comprehensive overview of this compound's half-maximal inhibitory concentration (IC50) values, offering valuable insights for researchers, scientists, and drug development professionals in the oncology field.
This compound is an orally active AHR inhibitor that has demonstrated anti-cancer activity by targeting the AHR signaling pathway.[1] The AHR is a ligand-activated transcription factor that has been implicated in tumor progression and immune suppression. Inhibition of the AHR pathway is a promising strategy in cancer therapy.
Comparative Efficacy of this compound and Other AHR Inhibitors
While comprehensive data on the IC50 values of this compound from cell proliferation or viability assays across a wide range of cancer cell lines is not yet publicly available in a consolidated table, existing studies provide key insights into its potency.
In reporter-based assays, this compound has shown significant potency. For instance, it demonstrated an IC50 of 22 nM in a human HepG2 DRE-luciferase reporter assay and 23 nM in a murine Hepa1 Cyp-luc assay.[2] Another study reported an IC50 range of 22–25 nM for the inhibition of AHR nuclear localization and transcriptional activity.[3]
To provide a comparative landscape, the IC50 values of other notable AHR inhibitors are presented below. It is important to note that these values were determined in various assays and cell lines, and direct cross-comparison should be made with caution.
| Compound | Assay Type | Cell Line/System | IC50 (nM) |
| This compound | DRE-Luciferase Reporter | Human HepG2 | 22[2] |
| This compound | Cyp-luc Reporter | Murine Hepa1 | 23[2] |
| This compound | AHR Nuclear Localization/Transcription | - | 22-25[3] |
| IK-175 | DRE-Luciferase Reporter | Human HepG2 (VAF347 stimulated) | 91 |
| IK-175 | Cyp1a1-luciferase activity | - | 36 |
| IK-175 | CYP1A1 gene expression | Activated Human T-cells | 11 |
| IK-175 | IL22 gene expression | Activated Human T-cells | 30 |
| CH-223191 | TCDD-induced luciferase activity | - | 30[4][5] |
| GNF-351 | Photoaffinity ligand binding | Humanized mouse liver cytosol | 62[6] |
| GNF-351 | DRE-mediated response | HepG2 40/6 | 8.5 |
Experimental Protocols
The determination of IC50 values is crucial for evaluating the potency of a compound. A standard method for assessing the effect of a compound on cancer cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Detailed MTT Assay Protocol for IC50 Determination
This protocol outlines the steps for determining the IC50 value of a compound like this compound in adherent cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound (or other test compound)
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Adjust the cell suspension concentration and seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal cell density (typically 1,000-10,000 cells/well) should be determined for each cell line.[7]
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete growth medium to achieve a range of desired concentrations. A vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) should also be prepared.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. Each concentration should be tested in triplicate.
-
Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.[7]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement and IC50 Calculation:
-
Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow
The AHR signaling pathway and the experimental workflow for determining IC50 values can be visualized to better understand the mechanism of action and the experimental design.
Caption: this compound inhibits the AHR signaling pathway.
Caption: Experimental workflow for IC50 determination.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The slow cell death response when screening chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Assessing the Specificity of KYN-101 in AHR Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Aryl Hydrocarbon Receptor (AHR) has emerged as a critical regulator in a spectrum of physiological and pathological processes, including immune modulation and oncogenesis. As a ligand-activated transcription factor, the AHR's intricate signaling pathway presents a promising target for therapeutic intervention. KYN-101, a potent and selective AHR antagonist, has garnered significant attention for its potential in cancer immunotherapy by reversing tumor-induced immune suppression. This guide provides an objective comparison of this compound's performance against other notable AHR inhibitors, supported by experimental data, detailed protocols, and visual representations of the underlying biological and experimental frameworks.
Comparative Performance of AHR Inhibitors
The inhibitory potency of this compound and other AHR antagonists is typically evaluated through cell-based reporter assays and by measuring their ability to block the induction of AHR target genes, such as Cytochrome P450 1A1 (CYP1A1) and 1B1 (CYP1B1). The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of these compounds.
| Compound | Assay Type | Cell Line | Agonist | IC50 (nM) | Reference |
| This compound | DRE-Luciferase Reporter | Human HepG2 | - | 22 | [1] |
| Cyp1a1-Luciferase Reporter | Murine Hepa1 | - | 23 | [1] | |
| IK-175 | DRE-Luciferase Reporter | Human HepG2 | VAF347 (80 nM) | 91 | [2] |
| Cyp1a1 Activity | Murine Hepa1.6 | VAF347 (2 µM) | 36 | [2] | |
| Cyp1a1 Activity | Rat H411E | Kynurenine (100 µM) | 151 | [2] | |
| CYP1B1 Expression | Cynomolgus Monkey PBMCs | - | 6.2 | [2] | |
| CYP1A1 Expression | Activated Human T-cells | - | 11 | [2] | |
| IL22 Expression | Activated Human T-cells | - | 30 | [2] | |
| IL22 Production | Activated Human T-cells | - | 7 | [2] | |
| CH-223191 | DRE-Luciferase Reporter | - | TCDD | 30 | [3][4][5] |
| BAY 2416964 | AHR Activation | - | - | 341 | [6][7][8][9] |
| CYP1A1 Expression | Human U937 | Kynurenic Acid | 4.3 | [9] | |
| AHR Antagonist Activity | Human U87 | - | 22 | [10] | |
| GNF351 | Photoaffinity Ligand Binding | - | - | 62 | [6][11][12][13] |
| AHR Activation (TCDD) | Human Hepatocytes | TCDD | 8.5 | [14] | |
| AHR Activation (TCDD) | Mouse Hepatocytes | TCDD | 116 | [14] | |
| SR1 (StemRegenin 1) | AHR Inhibition (cell-free) | - | - | 127 | [6][15][16][17][18] |
| Photoaffinity Ligand Binding | - | - | 40 | [17][19] |
Signaling Pathways and Experimental Workflows
To understand the context of this compound's activity, it is essential to visualize the AHR signaling pathway and the experimental procedures used to assess its inhibition.
The diagram above illustrates the canonical AHR signaling pathway. In the cytoplasm, the AHR is part of a complex with chaperone proteins. Upon ligand binding, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to Dioxin Response Elements (DREs) in the promoter regions of target genes, initiating their transcription.[14] this compound acts as an antagonist, preventing this activation cascade.
The workflow for assessing AHR inhibitor specificity typically involves cell-based assays. Cells engineered to report AHR activity (e.g., via a luciferase reporter gene) are treated with a known AHR agonist in the presence or absence of the inhibitor. The inhibitory effect is then quantified by measuring the reporter activity or the expression of endogenous AHR target genes. Competitive binding assays are also employed to determine if the inhibitor directly competes with AHR ligands.
This diagram provides a logical comparison of this compound with other AHR inhibitors based on key properties such as potency, selectivity, oral bioavailability, and clinical development status. This compound and its close analog IK-175 are highlighted for their high potency and progression into clinical trials.
Experimental Protocols
AHR-Dependent Luciferase Reporter Gene Assay
This assay quantifies the ability of a compound to inhibit AHR-mediated transcription of a luciferase reporter gene.
Materials:
-
Human hepatoma (HepG2) cells stably transfected with a Dioxin Response Element (DRE)-driven luciferase reporter plasmid.
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics.
-
AHR agonist (e.g., TCDD or Kynurenine).
-
Test compounds (this compound and other inhibitors).
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).
-
White, opaque 96-well microplates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed HepG2-DRE-luciferase cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat cells with various concentrations of the test inhibitor (e.g., this compound) for 1 hour.
-
Agonist Stimulation: Add a known AHR agonist (e.g., 1 nM TCDD) to the wells and incubate for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize luciferase activity to a vehicle control and calculate the IC50 value for each inhibitor.
Quantitative Real-Time PCR (qPCR) for AHR Target Gene Expression
This method measures the mRNA levels of AHR target genes, such as CYP1A1 and CYP1B1, to assess the inhibitory effect of a compound on endogenous AHR signaling.
Materials:
-
Human or murine cells responsive to AHR activation (e.g., primary T-cells, Hepa1c1c7).
-
AHR agonist and test inhibitors.
-
RNA extraction kit (e.g., RNeasy Mini Kit).
-
cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit).
-
qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix).
-
Primers for target genes (CYP1A1, CYP1B1) and a housekeeping gene (e.g., GAPDH).
-
Real-time PCR detection system.
Procedure:
-
Cell Treatment: Treat cells with the AHR agonist and various concentrations of the inhibitor as described in the luciferase assay protocol.
-
RNA Extraction: After the desired incubation period (e.g., 24 hours), harvest the cells and extract total RNA.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform qPCR using specific primers for the target and housekeeping genes.
-
Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing to the housekeeping gene and comparing treated to untreated samples. Determine the IC50 for the inhibition of target gene induction.
Competitive Radioligand Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the AHR.
Materials:
-
Cytosolic extracts containing the AHR (e.g., from mouse liver).
-
Radiolabeled AHR ligand (e.g., [3H]TCDD).
-
Unlabeled test compounds.
-
Scintillation cocktail and counter.
Procedure:
-
Incubation: Incubate the cytosolic extract with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Separation: Separate the bound from the unbound radioligand (e.g., by dextran-coated charcoal).
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the Ki (inhibitory constant).
Conclusion
This compound demonstrates high potency as a selective AHR antagonist, with IC50 values in the low nanomolar range across various in vitro assays.[1] Its performance is comparable to or exceeds that of other well-characterized AHR inhibitors. The detailed experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of this compound and other emerging AHR-targeting therapeutics. The continued investigation of this compound's specificity and efficacy in preclinical and clinical settings is warranted to fully elucidate its therapeutic potential in immuno-oncology and other AHR-mediated diseases.
References
- 1. Blockade of the AHR restricts a Treg-macrophage suppressive axis induced by L-Kynurenine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. CH-223191 | AhR antagonist | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BAY2416964 | AHR antagonist | Probechem Biochemicals [probechem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. GNF351 | Aryl Hydrocarbon Receptor | TargetMol [targetmol.com]
- 14. Recent advances in the development of AHR antagonists in immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selleck Chemical LLC StemRegenin 1 (SR1) 10mM/1mL 1227633-49-9, Quantity: | Fisher Scientific [fishersci.com]
- 16. StemRegenin 1 hydrochloride, AhR antagonist (CAS 1227633-49-9) | Abcam [abcam.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. selleckchem.com [selleckchem.com]
- 19. Aryl Hydrocarbon Receptor Antagonists Promote the Expansion of Human Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of KYN-101
For Researchers, Scientists, and Drug Development Professionals: Ensuring Laboratory Safety and Compliance
This document provides essential guidance on the proper disposal procedures for KYN-101, a potent and selective aryl hydrocarbon receptor (AHR) inhibitor used in research. Adherence to these procedures is critical for maintaining a safe laboratory environment, ensuring regulatory compliance, and minimizing environmental impact.
Pre-Disposal and Handling
Before disposal, proper handling and storage of this compound are paramount to ensure safety and stability.
Storage Conditions: this compound should be stored under specific conditions to maintain its integrity.[1] Below is a summary of recommended storage temperatures and durations.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In solvent | -80°C | 6 months |
| -20°C | 1 month |
Data compiled from multiple sources.
General Handling Precautions: While a specific Safety Data Sheet (SDS) for this compound should always be consulted for detailed handling instructions, general best practices for handling chemical compounds in a laboratory setting should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.
This compound Disposal Workflow
The proper disposal of this compound, as with any chemical waste, must follow a structured and safe workflow. The following diagram illustrates the key steps for the disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
Step-by-Step Disposal Procedures
The following procedures are based on general guidelines for hazardous chemical waste disposal and should be adapted to comply with your institution's specific protocols and the information provided in the this compound Safety Data Sheet (SDS).
Step 1: Waste Identification and Segregation
-
Identify the waste stream: Determine if the this compound waste is in solid (e.g., contaminated labware, gloves) or liquid (e.g., unused solutions, rinsate) form.
-
Segregate waste: Do not mix this compound waste with other incompatible chemical waste. As a general rule, organic waste should be kept separate from inorganic waste.[2] Halogenated and non-halogenated waste should also be segregated.[2]
Step 2: Containerization
-
Use appropriate containers: Collect chemical waste in containers that are compatible with the waste material.[3] Glass or plastic containers are generally suitable.[2] Ensure containers can be securely closed.[2][3]
-
Label containers clearly: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name ("this compound").[2] Avoid using abbreviations or chemical formulas. The date when the container is full should also be marked.[2]
Step 3: Accumulation and Storage
-
Designated storage area: Store waste containers in a designated satellite accumulation area (SAA) at or near the point of generation.[4]
-
Secondary containment: All liquid chemical waste containers must be placed in secondary containment, such as plastic trays, to contain any potential leaks.[4]
-
Keep containers closed: Waste containers must remain tightly closed except when adding waste.[2][3]
Step 4: Disposal
-
Consult the SDS: It is imperative to consult the official Safety Data Sheet (SDS) for this compound for specific disposal instructions. The SDS will provide comprehensive information on the hazards and required disposal methods. Vendor websites for this compound typically provide access to the SDS.[1][5][6]
-
Arrange for professional disposal: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for the pickup and disposal of this compound waste.[2]
-
Do not dispose of in regular trash or down the drain: Chemical waste should never be disposed of in the regular trash or poured down the sink unless explicitly permitted for non-hazardous materials by your institution's EHS department.[3][7]
Experimental Protocols Cited
The information provided is based on standard laboratory safety protocols for chemical waste management. No specific experimental protocols for the disposal of this compound were found in the initial search. The procedures outlined are derived from general chemical waste guidelines from various institutions and safety resources.
Disclaimer: This document provides general guidance and is not a substitute for the official Safety Data Sheet (SDS) for this compound or your institution's specific waste disposal protocols. Always prioritize the information provided in the SDS and by your local Environmental Health and Safety department.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemical Waste [k-state.edu]
- 3. Section 2.0 Safe Disposal of Hazardous Chemical Waste | Environment, Health and Safety [ehs.ku.edu]
- 4. Chemical Waste – EHS [ehs.mit.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound (KYN101) | AhR antagonist | Probechem Biochemicals [probechem.com]
- 7. hsrm.umn.edu [hsrm.umn.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
